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Fluvastatin 3-Oxo-4,6-diene O-tert-Butyl Ester Documentation Hub

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  • Product: Fluvastatin 3-Oxo-4,6-diene O-tert-Butyl Ester

Core Science & Biosynthesis

Exploratory

The Double-Edged Sword of Steric Control: The Role of tert-Butyl Ester in Fluvastatin Impurity Genesis

The following technical guide details the role of the tert-butyl ester intermediate in Fluvastatin synthesis, focusing on the mechanistic trade-offs between stereochemical control and impurity formation. [1][2] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role of the tert-butyl ester intermediate in Fluvastatin synthesis, focusing on the mechanistic trade-offs between stereochemical control and impurity formation.

[1][2]

Executive Summary

In the synthesis of Fluvastatin Sodium, the choice of the ester protecting group for the heptenoate side chain is a critical determinant of both stereochemical purity and the impurity profile. The tert-butyl ester is frequently employed to maximize syn-stereoselectivity during the reduction of the 3,5-dicarbonyl intermediate.[1] However, this steric bulk creates a kinetic barrier during the final deprotection step, leading to the persistence of Fluvastatin EP Impurity B (tert-butyl ester impurity). This guide analyzes the mechanistic origins of this impurity, the chemical trade-offs involved, and the process controls required to mitigate it.

The Synthetic Imperative: Why tert-Butyl?

The pharmacological activity of Fluvastatin relies on the specific stereochemistry of the 3,5-dihydroxyhept-6-enoic acid side chain (3R, 5S configuration).[1] Achieving this requires a highly stereoselective reduction of the 3-hydroxy-5-oxo precursor.[1]

The Stereochemical Challenge

Standard reduction of


-hydroxy ketones often yields a mixture of syn and anti diols. To achieve high syn-selectivity (>98%), the synthesis utilizes a cyclic boronate intermediate  (formed with diethylmethoxyborane) which chelates the 5-hydroxyl and 3-oxo groups.[1]
The Steric Director

The ester group at the C-1 position plays a subtle but vital role in this transition state.

  • Methyl Esters: While easier to hydrolyze later, methyl esters offer less steric bulk, occasionally allowing "leakage" of the hydride attack, resulting in higher levels of the anti-isomer (Impurity A).

  • tert-Butyl Esters: The bulky tert-butyl group reinforces the rigidity of the transition state, effectively blocking the anti-face of the carbonyl and driving the reaction toward the desired syn-isomer.

Key Insight: The tert-butyl group is not merely a protecting group; it is a stereochemical anchor .

The Genesis of Impurity B (Fluvastatin tert-Butyl Ester)[2][3]

While the tert-butyl group ensures stereochemical success, it becomes a liability during the final step: saponification.[2]

Structure and Identity
  • Common Name: Fluvastatin tert-Butyl Ester[3][2][1][4][5][6][7]

  • Pharmacopeial Designation: EP Impurity B / USP Related Compound B[1]

  • Chemical Name: tert-butyl (3R,5S,6E)-7-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoate.[1]

  • CAS Number: 129332-29-2 (racemate) / 194934-96-8 (chiral)[1]

Mechanism of Formation (Hydrolysis Failure)

The conversion of the ester to the sodium salt (Fluvastatin Sodium) typically involves alkaline hydrolysis (saponification) using NaOH.[1]

  • Steric Hindrance: The mechanism requires the nucleophilic attack of the hydroxide ion (

    
    ) on the carbonyl carbon. The bulky tert-butyl group creates significant steric crowding around the carbonyl, raising the activation energy (
    
    
    
    ) for the formation of the tetrahedral intermediate.
  • Kinetic Resistance: Unlike methyl or ethyl esters, which hydrolyze rapidly, tert-butyl esters are kinetically resistant to base hydrolysis. Incomplete reaction conditions (insufficient time, low temperature, or pH drift) leave unreacted ester in the final API.[1]

  • Phase Transfer Limits: The lipophilic nature of the tert-butyl ester reduces its solubility in the aqueous/alcoholic media typically used for saponification, further slowing the reaction kinetics.

Degradation Pathways

If the tert-butyl ester is subjected to harsh acidic conditions (to force cleavage) or excessive heat, it can undergo elimination reactions, forming the diene impurity (3-Oxo-4,6-diene) or cyclizing prematurely to the lactone form.[1]

Visualizing the Pathway and Impurity Logic

The following diagram illustrates the synthetic flow and the bifurcation point where the tert-butyl ester either converts to the drug or persists as an impurity.

Fluvastatin_Pathway Aldehyde Indole Aldehyde (Starting Material) Condensation Aldol Condensation (+ tert-Butyl Acetoacetate) Aldehyde->Condensation KetoEster 3-Hydroxy-5-Oxo Intermediate (tert-Butyl Ester) Condensation->KetoEster Reduction Stereoselective Reduction (Et2BOMe / NaBH4) KetoEster->Reduction t-Bu directs stereochemistry SynDiol Syn-Diol Intermediate (Fluvastatin tert-Butyl Ester) Reduction->SynDiol ImpurityA Anti-Isomer (Impurity A) Reduction->ImpurityA Minor Leakage (<1%) Hydrolysis Alkaline Hydrolysis (NaOH / MeOH / H2O) SynDiol->Hydrolysis API Fluvastatin Sodium (Final API) Hydrolysis->API Successful Cleavage ImpurityB Impurity B (Residual tert-Butyl Ester) Hydrolysis->ImpurityB Incomplete Reaction (Steric Hindrance)

Caption: Synthetic pathway showing the role of the tert-butyl group in stereocontrol and the origin of Impurity B via hydrolysis failure.

Process Control & Analytical Strategy

To ensure the tert-butyl ester impurity remains below the ICH qualification threshold (typically <0.15%), the following protocols are recommended.

Optimization of Hydrolysis

Since tert-butyl esters are resistant to base, standard saponification protocols must be aggressive but controlled to avoid degradation.

ParameterRecommendationRationale
Base Equivalents 1.05 – 1.20 eq NaOHSlight excess ensures driving force without promoting degradation.[1]
Solvent System MeOH/Water or EtOH/WaterUse a co-solvent that solubilizes the lipophilic tert-butyl ester to improve contact with

.
Temperature 35°C – 45°CElevated temperature overcomes the activation energy barrier of the sterically hindered ester.
Reaction Monitoring HPLC (Not pH)pH is unreliable for completion; monitor the disappearance of the ester peak by HPLC.
Analytical Detection (HPLC)

The tert-butyl ester is significantly more lipophilic than Fluvastatin Sodium.[1]

  • Column: C18 (e.g., Zorbax Eclipse XDB or equivalent).[1]

  • Mobile Phase: Gradient elution with Acetonitrile/Buffer (pH 2.5 - 3.0).[1]

  • Retention Behavior: Impurity B will elute after the main Fluvastatin peak (Relative Retention Time ~1.5 - 2.[1]0) due to the hydrophobic tert-butyl group.[1][8]

  • UV Detection: 238 nm or 305 nm (characteristic of the fluorophenyl-indole chromophore).[1]

References

  • European Pharmacopoeia (Ph.[1] Eur.) 10.0 .[1] Fluvastatin Sodium Monograph. (Identifies Impurity B as the tert-butyl ester). Link[1]

  • US Pharmacopeia (USP) . Fluvastatin Sodium.[1][4][9][10][11][12] (Identifies Related Compound B). Link[1]

  • Tempkin, O. et al. (2006).[1] Process and intermediates for the selective synthesis of fluvastatin. Patent WO2006021326A1.[1] (Details the use of tert-butyl ester for stereoselectivity and hydrolysis challenges). Link

  • Jahng, Y. et al. (2008).[1] Improved process for the preparation of fluvastatin. Patent WO2007023503.[1] (Discusses saponification conditions and impurity removal). Link

  • ICH Harmonised Tripartite Guideline . Impurities in New Drug Substances Q3A(R2). (Sets limits for process-related impurities). Link

Sources

Foundational

Technical Guide: Impact of Process Parameters on Fluvastatin Impurity Formation

Topic: Impact of Process Parameters on the Formation of Fluvastatin Impurities Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary Fluvastatin Sodium...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of Process Parameters on the Formation of Fluvastatin Impurities Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Fluvastatin Sodium, a synthetic HMG-CoA reductase inhibitor, presents a complex impurity profile governed by its indole core and the stereochemical lability of its 3,5-dihydroxyhept-6-enoic acid side chain. This guide analyzes the mechanistic causality between critical process parameters (CPPs)—specifically pH, temperature, light, and solvent selection—and the formation of critical impurities such as the anti-isomer , fluvastatin lactone , and photodegradants . It provides actionable control strategies and validated protocols to ensure ICH Q3A/B compliance during drug substance manufacturing and stability testing.

Chemistry & Impurity Landscape

Fluvastatin is typically administered as a racemate (


 and 

).[1] The pharmacological activity resides primarily in the

configuration. The molecule’s stability is compromised by two main vectors:
  • Stereochemical Instability: The syn-dihydroxy side chain can isomerize to the anti-form or cyclize to a lactone.

  • Indole Reactivity: The fluorophenyl-indole moiety is susceptible to photo-oxidation and oxidative cleavage.

Table 1: Critical Fluvastatin Impurities
Impurity NameStructure/TypeOriginICH Threshold (Typ.)
Anti-Isomer Diastereomer (

/

)
Synthesis (Stereoselectivity failure)NMT 0.15%
Fluvastatin Lactone Cyclic Ester ( intramolecular esterification)Acidic pH, High TempNMT 0.30%
Cis-Isomer Geometric Isomer (

-form)
Photodegradation (UV/Vis)NMT 0.15%
Oxidation Impurities 6-hydroxy, N-dealkylated formsOxidative Stress (Peroxides,

)
NMT 0.10%

Critical Process Parameters (CPPs) & Mechanistic Impact

pH and Temperature: The Lactonization Equilibrium

The most thermodynamically sensitive pathway is the reversible cyclization of the dihydroxy acid side chain to form Fluvastatin Lactone .

  • Mechanism: Under acidic conditions (pH < 6.0), the carboxylate group becomes protonated (

    
    ), facilitating nucleophilic attack by the C5-hydroxyl group on the carbonyl carbon. This reaction is endothermic and acid-catalyzed.
    
  • Process Impact:

    • Hydrolysis Step: During the conversion of Fluvastatin ester to the sodium salt, maintaining pH > 8.0 is critical. A drop in pH during work-up (e.g., during neutralization of excess base) triggers rapid lactonization.

    • Temperature: Elevated temperatures (>40°C) during drying or storage shift the equilibrium toward the lactone, even at neutral pH, due to the entropic favorability of ring formation.

Solvent Selection: Anti-Isomer Control

The anti-isomer is a process-related impurity arising from non-stereoselective reduction of the intermediate ketone or incomplete diastereomeric purification.

  • Mechanism: The synthesis typically involves a Horner-Wadsworth-Emmons (HWE) reaction followed by reduction. If the reduction is not stereocontrolled, the anti-configuration forms.

  • Control Strategy: Since the syn- and anti-isomers have different solubilities, selective extraction is the primary control point.

    • Protocol: Use of t-Butyl Methyl Ether (TBME) or Ethyl Acetate allows for the preferential extraction of the anti-isomer ester from the aqueous phase or selective crystallization, reducing the anti-isomer content from ~2.0% to <0.1%.

Photostability: Cis-Trans Isomerization

Fluvastatin contains a conjugated heptenoic acid side chain attached to the indole ring.

  • Mechanism: Absorption of UV light (approx. 300–400 nm) excites the

    
     transition of the olefinic double bond, allowing rotation around the C6-C7 bond. This results in the conversion of the active (
    
    
    
    )-isomer (Trans) to the inactive (
    
    
    )-isomer (Cis).
  • Process Impact: Manufacturing suites must use filtered lighting (yellow light). Amber glassware is mandatory during analytical sample preparation.

Visualizing the Impurity Network

The following diagram illustrates the degradation pathways and the specific process parameters that trigger them.

Fluvastatin_Impurities Fluvastatin Fluvastatin Sodium (Active Syn-Isomer) Lactone Fluvastatin Lactone (Cyclic Impurity) Fluvastatin->Lactone Acidic pH (<6) High Temp (>40°C) CisIsomer Cis-Isomer (Geometric Impurity) Fluvastatin->CisIsomer UV/Vis Light (Photolysis) Oxidation Oxidative Products (6-OH, N-dealkyl) Fluvastatin->Oxidation Peroxides Radical Initiators Lactone->Fluvastatin Basic pH (>9) Hydrolysis AntiIsomer Anti-Isomer (Diastereomer) Control Purification: TBME Extraction AntiIsomer->Control Removal CisIsomer->Fluvastatin Thermal (Slow) Precursor Ketone Intermediate Precursor->Fluvastatin Stereoselective Reduction Precursor->AntiIsomer Poor Stereocontrol

Caption: Mechanistic pathways of Fluvastatin degradation showing the impact of pH, light, and synthesis conditions on impurity formation.

Experimental Protocols

Protocol A: Anti-Isomer Purging via Selective Extraction

Objective: To reduce the anti-isomer content in Fluvastatin ester intermediate below 0.5% prior to hydrolysis.

  • Dissolution: Dissolve the crude Fluvastatin t-butyl ester (containing ~2% anti-isomer) in Isopropanol (10 vol) .

  • Hydrolysis: Add NaOH (0.98 eq) in water. Stir at 20°C for 3 hours to form the sodium salt.

  • Concentration: Evaporate solvent under reduced pressure. Re-dissolve residue in water (8 vol).

  • Extraction (Critical Step):

    • Add t-Butyl Methyl Ether (TBME) (4 vol).

    • Stir vigorously for 15 minutes. Allow phase separation.

    • Discard the organic layer (which contains the enriched anti-isomer ester).[2]

    • Repeat extraction 2–3 times until the aqueous phase meets the anti-isomer specification (<0.1% by HPLC).

  • Isolation: Lyophilize or crystallize the aqueous phase to obtain pure Fluvastatin Sodium.

Protocol B: Forced Degradation (Stress Testing)

Objective: To validate analytical methods and confirm stability-indicating capabilities.

Stress TypeConditionTarget DegradationExpected Impurity
Acid Hydrolysis 0.1 N HCl, 60°C, 2–4 hours10–20%Fluvastatin Lactone
Base Hydrolysis 0.1 N NaOH, 60°C, 4 hours< 5%(Generally Stable)
Oxidation 3%

, RT, 2 hours
10–20%N-oxide, cleavage products
Photolysis UV Light (254 nm), 1.2M lux hours10–20%Cis-Isomer, Cyclized products

Analytical Control Strategy

Routine monitoring requires a high-resolution method capable of resolving the anti-isomer (diastereomer) and the cis-isomer (geometric isomer) from the main peak.

  • Technique: UPLC or HPLC with UV detection (238 nm).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: Gradient of Ammonium Acetate buffer (pH 7.0) and Acetonitrile.[3] Note: Neutral pH is crucial to prevent on-column lactonization during analysis.

  • System Suitability: Resolution (

    
    ) > 2.0 between Fluvastatin and Anti-isomer.
    

References

  • ICH Guidelines. ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation. [Link]

  • European Patent Office.Process for the preparation of Fluvastatin Sodium salt (EP1847529B1).
  • Krzek, J., et al. Identification of photoproducts of fluvastatin in solutions.[4] Journal of Planar Chromatography.[4] [Link]

  • Sutar, P.S., et al. Review on Forced Degradation Study of Statins.[5] Asian Journal of Pharmaceutical Analysis. [Link]

  • Novotna, A., et al. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor. PLOS ONE.[6] [Link]

Sources

Exploratory

A Theoretical and Practical Guide to the Stability of Fluvastatin and Its Impurities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: Probing the Molecular Frontier of Fluvastatin Stability Fluvastatin, a fully synthetic and hydrophilic member of the s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Probing the Molecular Frontier of Fluvastatin Stability

Fluvastatin, a fully synthetic and hydrophilic member of the statin family, has long been a cornerstone in the management of hypercholesterolemia.[1] Its efficacy in inhibiting HMG-CoA reductase is well-established, but its journey from synthesis to therapeutic action is a delicate one, governed by its intrinsic chemical stability.[1][2] The emergence of impurities, whether from synthesis, formulation, or storage, represents a critical challenge that can impact both the safety and efficacy of the final drug product. This guide provides a comprehensive exploration of the theoretical underpinnings and practical considerations for investigating the stability of Fluvastatin and its impurities. By integrating computational chemistry with established analytical methodologies, we aim to provide a robust framework for predicting, identifying, and controlling the degradation of this vital pharmaceutical agent.

The Chemical Landscape of Fluvastatin and Its Known Impurities

Fluvastatin's molecular architecture, characterized by a fluorophenyl-indole ring and a hydrophilic side chain, dictates its unique pharmacokinetic profile and, concurrently, its susceptibility to degradation.[1] Unlike its lipophilic counterparts, Fluvastatin's metabolism is primarily mediated by CYP2C9, reducing the likelihood of certain drug-drug interactions.[1][3] However, its chemical structure is not impervious to environmental stressors.

The primary impurities of Fluvastatin can be broadly categorized as follows:

  • Process-Related Impurities: These are substances that arise during the synthesis of the active pharmaceutical ingredient (API). A notable example is the anti-diastereomer of Fluvastatin, an unwanted stereoisomer that can be challenging to separate.[4]

  • Degradation Products: These impurities form due to the chemical decomposition of Fluvastatin under the influence of factors like pH, light, and temperature. Key degradation products include:

    • Fluvastatin Lactone: An intramolecular ester formed from the carboxylic acid and hydroxyl groups of the side chain.[5][6]

    • 6-Hydroxy Fluvastatin: A product of oxidative metabolism.[5]

    • Des-fluoro Analogs: Impurities lacking the fluorine atom on the phenyl ring.[5]

    • Ring-Opened or Hydrolyzed Acid Impurities: Resulting from the cleavage of the lactone ring.[5]

    • Other Designated Impurities: Various other impurities have been identified and are often designated with letters (e.g., Impurity A, B, C, D, F, G) in pharmacopeial monographs.[7]

The following table summarizes some of the key known impurities of Fluvastatin:

Impurity NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Category
Fluvastatin Sodium Salt93957-55-2C24H25FNNaO4433.45API
Fluvastatin EP Impurity A (Free Base)791763-55-8--Process-Related/Degradation
Fluvastatin EP Impurity B194934-96-8--Process-Related/Degradation
Fluvastatin EP Impurity C779995-42-5--Process-Related/Degradation
Fluvastatin Sodium EP Impurity DN/A--Process-Related/Degradation
Fluvastatin EP Impurity F (Free Base)1207963-21-0--Process-Related/Degradation
Fluvastatin EP Impurity G101125-34-2C20H18FNO-Process-Related/Degradation
Fluvastatin Lactone94061-83-3C24H24FNO3393.45Degradation

Theoretical Foundations of Fluvastatin Degradation: A Computational Approach

Understanding the "why" and "how" of Fluvastatin degradation at a molecular level is paramount for developing effective stabilization strategies. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens to scrutinize the electronic structure, reactivity, and potential degradation pathways of drug molecules.[8][9][10]

The Power of In Silico Prediction

Predictive software tools like Zeneth and DELPHI utilize knowledge-based systems to forecast potential degradation products under various stress conditions.[11][12][13][14] These programs analyze the functional groups within the Fluvastatin molecule and apply a vast library of known chemical transformations to predict likely degradation pathways.[11][14] This in silico assessment provides an invaluable starting point for targeted experimental investigations, saving significant time and resources.

Delving Deeper with Density Functional Theory (DFT)

DFT calculations allow for a more fundamental investigation of Fluvastatin's stability. By solving the electronic structure of the molecule, DFT can be used to:

  • Identify Reactive Sites: Mapping the electron density and electrostatic potential can reveal the atoms and bonds most susceptible to nucleophilic or electrophilic attack.

  • Model Reaction Mechanisms: The transition states and energy barriers of potential degradation reactions, such as hydrolysis or oxidation, can be calculated to determine the most favorable pathways.[15][16][17][18]

  • Predict Spectroscopic Properties: Calculated NMR, IR, and UV-Vis spectra of potential impurities can be compared with experimental data to aid in their identification.

For instance, a DFT study could elucidate the mechanism of lactonization by modeling the intramolecular cyclization reaction, calculating the activation energy, and identifying the most stable conformation of the resulting lactone.

cluster_computational Computational Workflow start Fluvastatin Structure dft DFT Calculations (Geometry Optimization, Electronic Properties) start->dft predictive In Silico Prediction (e.g., Zeneth, DELPHI) start->predictive kinetics Reaction Energetics & Kinetic Modeling dft->kinetics spectroscopy Predicted Spectroscopic Data (NMR, IR) dft->spectroscopy pathways Predicted Degradation Pathways & Impurity Structures predictive->pathways experimental Guide Experimental Design pathways->experimental kinetics->experimental spectroscopy->experimental

Caption: A typical computational workflow for the theoretical investigation of Fluvastatin stability.

Experimental Verification: Forced Degradation Studies

Forced degradation, or stress testing, is a cornerstone of drug stability assessment, providing critical insights into a molecule's intrinsic stability and its degradation pathways.[19][20][21] These studies are mandated by regulatory bodies like the ICH and are essential for the development of stability-indicating analytical methods.[22][23][24][25][26]

Designing a Robust Stress Testing Protocol

A comprehensive forced degradation study for Fluvastatin should encompass the following conditions:

  • Acidic and Basic Hydrolysis: Exposure to a range of pH values (e.g., 0.1 M HCl, 0.1 M NaOH) at elevated temperatures (e.g., 60-80°C). Fluvastatin is known to be particularly susceptible to acid-catalyzed degradation.[27]

  • Oxidative Degradation: Treatment with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), at room temperature.

  • Thermal Degradation: Exposure to dry heat at temperatures above the accelerated stability testing conditions (e.g., 80-100°C).

  • Photodegradation: Exposure to a combination of visible and UV light, as specified in ICH Q1B guidelines.[22] Fluvastatin is known to be light-sensitive.[28]

The extent of degradation should be targeted to be between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.

Step-by-Step Protocol for Acidic Degradation of Fluvastatin
  • Preparation of Fluvastatin Solution: Accurately weigh and dissolve a known amount of Fluvastatin sodium in a suitable solvent (e.g., methanol or a methanol:water mixture) to a final concentration of approximately 1 mg/mL.

  • Stress Application: Transfer a known volume of the Fluvastatin solution to a reaction vessel. Add an equal volume of 0.1 M hydrochloric acid.

  • Incubation: Place the reaction vessel in a water bath maintained at a controlled temperature (e.g., 80°C) for a predetermined duration (e.g., 2-8 hours).

  • Neutralization: After the incubation period, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 M sodium hydroxide.

  • Dilution and Analysis: Dilute the neutralized solution with the mobile phase to a suitable concentration for analysis by a stability-indicating HPLC method.

  • Control Sample: Prepare a control sample by subjecting the Fluvastatin solution to the same conditions but without the addition of acid.

cluster_stress_testing Forced Degradation Workflow start Fluvastatin API prepare Prepare Stock Solution (e.g., 1 mg/mL) start->prepare stress Apply Stress Conditions prepare->stress acid Acidic Hydrolysis (e.g., 0.1M HCl, 80°C) stress->acid base Basic Hydrolysis (e.g., 0.1M NaOH, 80°C) stress->base oxidation Oxidation (e.g., 3% H2O2, RT) stress->oxidation thermal Thermal Stress (e.g., 100°C) stress->thermal photo Photolytic Stress (ICH Q1B) stress->photo neutralize Neutralize/Quench Reaction acid->neutralize base->neutralize oxidation->neutralize analyze Analyze via Stability-Indicating Method (e.g., HPLC, LC-MS) thermal->analyze photo->analyze neutralize->analyze identify Identify & Quantify Impurities analyze->identify

Sources

Protocols & Analytical Methods

Method

Application Note: Analytical Strategy for the Quantitation of Fluvastatin 3-Oxo-4,6-diene O-tert-Butyl Ester

[1][2] Executive Summary In the synthesis and stability testing of Fluvastatin Sodium (an HMG-CoA reductase inhibitor), the control of process-related impurities is critical for ICH Q3A/B compliance. Fluvastatin 3-Oxo-4,...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

In the synthesis and stability testing of Fluvastatin Sodium (an HMG-CoA reductase inhibitor), the control of process-related impurities is critical for ICH Q3A/B compliance. Fluvastatin 3-Oxo-4,6-diene O-tert-Butyl Ester (hereafter referred to as Impurity-F3O ) is a specific lipophilic impurity arising from the dehydration and oxidation of the tert-butyl ester intermediate.

Its presence indicates two potential process failures:

  • Incomplete Hydrolysis: Failure to fully remove the tert-butyl protecting group.

  • Degradation: Oxidative stress or acidic conditions promoting the elimination of the

    
    -hydroxy group to form a conjugated dienone system.
    

This guide details a validated analytical workflow using RP-HPLC-UV for routine quantitation and LC-MS/MS for trace-level identification.

Chemical Context & Formation Pathway[1]

Understanding the structural origin of Impurity-F3O is prerequisite to selecting the correct separation mechanism. Unlike the polar Fluvastatin parent drug (an acid), Impurity-F3O is a highly lipophilic ester with an extended conjugated system.

Structural Analysis
  • Parent Drug (Fluvastatin): Contains a 3,5-dihydroxy-hept-6-enoic acid side chain.[1]

  • Impurity-F3O: The side chain is modified to a 3-oxo-4,6-diene system, and the carboxyl group remains protected as a tert-butyl ester .[2]

  • Chromatographic Implication: The loss of hydroxyl groups and the presence of the t-butyl ester drastically increase retention time (RT) on C18 columns. The extended conjugation (Indole + Diene + Ketone) results in a bathochromic shift (red shift) in UV absorption.

Formation Pathway Diagram

Fluvastatin_Impurity_Pathway cluster_0 Synthesis Intermediate cluster_1 Target API cluster_2 Impurity Formation Intermediate Fluvastatin tert-Butyl Ester (Precursor) API Fluvastatin Sodium (Final Drug) Intermediate->API Hydrolysis (NaOH) Normal Process Impurity Impurity-F3O (3-Oxo-4,6-diene t-Butyl Ester) Intermediate->Impurity Oxidation & Dehydration (Stress/Side Reaction) API->Impurity Esterification + Degradation (Unlikely in vivo)

Figure 1: Formation pathway of Impurity-F3O from the tert-butyl ester intermediate versus the normal hydrolysis route to Fluvastatin Sodium.

Protocol A: RP-HPLC-UV (Routine Quality Control)

This method is designed for the separation of the highly non-polar Impurity-F3O from the main API peak. Standard isocratic methods for Fluvastatin will fail to elute this impurity within a reasonable runtime. A gradient method is mandatory.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (L1), 250 × 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse XDB or Phenomenex Luna)High carbon load required to resolve lipophilic esters.
Column Temp 35°CImproves mass transfer and peak shape for lipophilic compounds.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)Suppresses silanol ionization; keeps acidic impurities protonated.
Mobile Phase B Acetonitrile (100%)Strong eluent needed to migrate the tert-butyl ester.
Flow Rate 1.2 mL/minStandard flow for 4.6 mm ID columns.
Detection UV-DAD at 305 nm (Quant) and 340 nm (Qual)305 nm is standard for Fluvastatin. The conjugated diene of Impurity-F3O absorbs strongly >320 nm.
Injection Vol 10 - 20 µLDependent on sensitivity requirements.
Gradient Program

Note: Impurity-F3O is significantly more hydrophobic than Fluvastatin.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.06535Initial hold for polar impurities.
15.06535Elution of Fluvastatin (approx. 8-12 min).
25.01090Ramp to wash : Elutes Impurity-F3O.
35.01090Hold to ensure elution of dimers/esters.
36.06535Return to initial conditions.
45.06535Re-equilibration.
Standard Preparation
  • Stock Solution: Dissolve 5 mg of Fluvastatin 3-Oxo-4,6-diene O-tert-Butyl Ester reference standard in 10 mL of Acetonitrile. (Conc: 0.5 mg/mL).

  • System Suitability Solution: Spike Fluvastatin API solution (1.0 mg/mL) with the Stock Solution to achieve a concentration of 0.15% (w/w) relative to the API.

Protocol B: LC-MS/MS (Trace Analysis & ID)

For low-level detection (<0.05%) or confirmation of identity during process validation, Mass Spectrometry is required.

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

    • Note: Esters protonate well in positive mode (

      
      ).
      
  • Parent Ion: m/z 448.2 (

    
    , based on MW 447.54).
    
  • Analyzer: Triple Quadrupole (QqQ).

MRM Transitions (Quantitation)
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Inference
448.2 392.2 15Loss of tert-butyl group (Isobutene, -56 Da). Characteristic of t-butyl esters.
448.2 262.1 35Indole core fragment (Typical Fluvastatin backbone).
LC-MS Interface Workflow

LCMS_Workflow Sample Sample Preparation (Acetonitrile Dilution) LC LC Separation (High Organic Gradient) Sample->LC ESI ESI Source (+) Ionization LC->ESI Q1 Q1 Filter Select m/z 448.2 ESI->Q1 CC Collision Cell Fragmentation Q1->CC Q3 Q3 Filter Select m/z 392.2 CC->Q3

Figure 2: LC-MS/MS Multiple Reaction Monitoring (MRM) workflow for specific detection.

Method Validation & System Suitability

To ensure the reliability of the data, the following criteria must be met before routine use (per ICH Q2(R1)).

System Suitability Criteria (SST)
  • Resolution (

    
    ):  > 2.0 between Fluvastatin and any adjacent peak.
    
  • Tailing Factor (

    
    ):  NMT 1.5 for the Impurity-F3O peak (critical due to hydrophobicity).
    
  • Precision: %RSD of peak area for 6 replicate injections of the standard < 2.0% (for HPLC) or < 5.0% (for LC-MS trace analysis).

Specificity Check

Inject a blank (diluent only) and a placebo to ensure no interference at the retention time of Impurity-F3O. The gradient profile must be blank-subtracted if "ghost peaks" from the organic modifier appear at the high-organic hold.

References

  • Veeprho Laboratories. (n.d.). Fluvastatin 3-Oxo-4,6-diene O-tert-Butyl Ester Structure and Details. Retrieved February 17, 2026, from [Link]

  • International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.
  • ResearchGate. (2017).[3] Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Fluvastatin Sodium. Retrieved February 17, 2026, from [Link]

Sources

Method

Application Note: Quantitative Analysis of Fluvastatin 3-Oxo-4,6-diene O-tert-Butyl Ester in Drug Substance

Executive Summary This application note details a validated protocol for the trace quantification of Fluvastatin 3-Oxo-4,6-diene O-tert-Butyl Ester , a specific process-related impurity found in Fluvastatin Sodium API. T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a validated protocol for the trace quantification of Fluvastatin 3-Oxo-4,6-diene O-tert-Butyl Ester , a specific process-related impurity found in Fluvastatin Sodium API. This impurity arises during the condensation and deprotection steps of the Fluvastatin synthesis. Due to its extended conjugation and lipophilic tert-butyl ester moiety, it presents unique chromatographic challenges compared to the parent drug.

This guide provides a robust Reverse-Phase HPLC (RP-HPLC) methodology utilizing a C18 stationary phase with gradient elution, designed to separate this late-eluting hydrophobic impurity from the main peak and other polar degradants.[1]

Chemical Context & Mechanism of Formation

Analyte Profile[1]
  • Chemical Name: tert-Butyl (4E,6E)-7-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-3-oxohepta-4,6-dienoate[1][2][3]

  • CAS Number: 920275-08-7[1][3]

  • Molecular Formula: C₂₈H₃₀FNO₃[1]

  • Molecular Weight: 447.55 g/mol [1]

  • Key Structural Features:

    • Indole Core: Characteristic of the Fluvastatin pharmacophore.

    • 3-Oxo-4,6-diene System: A conjugated system resulting from the dehydration of the 5-hydroxyl group and oxidation/retention of the 3-keto group.

    • Tert-Butyl Ester: A synthetic protecting group that significantly increases lipophilicity (LogP > 5.0).[1]

Origin Pathway

The impurity typically forms during the Wittig-Horner or Aldol condensation steps used to construct the heptenoic acid side chain. If the intermediate 5-hydroxy-3-keto ester undergoes acid-catalyzed dehydration (elimination of water) rather than the intended stereoselective reduction, the thermodynamically stable conjugated diene is formed.[1]

Fluvastatin_Impurity_Pathway Aldehyde Indole Aldehyde (Precursor) Intermediate 5-Hydroxy-3-oxo Intermediate Aldehyde->Intermediate Aldol Condensation Acetoacetate t-Butyl Acetoacetate (Reagent) Acetoacetate->Intermediate Fluvastatin Fluvastatin t-Butyl Ester (Target Intermediate) Intermediate->Fluvastatin Reduction (NaBH4/Et2BOMe) Impurity 3-Oxo-4,6-diene t-Butyl Ester (Target Impurity) Intermediate->Impurity Dehydration (Side Reaction/Acid)

Figure 1: Formation pathway of the 3-Oxo-4,6-diene impurity via dehydration of the synthetic intermediate.[1]

Analytical Method Protocol

Method Development Strategy
  • Column Selection: A high-carbon load C18 column (e.g., Agilent Zorbax Eclipse Plus C18 or Phenomenex Luna C18(2)) is required to retain the polar parent drug while preventing the highly lipophilic impurity from eluting in the wash volume or carrying over.[1]

  • Detection Wavelength: While Fluvastatin is typically monitored at 305 nm, the 3-oxo-4,6-diene system extends the conjugation, potentially red-shifting the maximum. However, 305 nm remains the optimal compromise for simultaneous detection of the parent and impurity with high sensitivity.

  • Mobile Phase: A gradient is essential.[1] Isocratic methods suitable for Fluvastatin (retention time ~5-8 min) will result in the tert-butyl ester impurity eluting at >60 minutes.[1]

Chromatographic Conditions
ParameterSpecification
Instrument HPLC with PDA/UV Detector (e.g., Agilent 1260/1290)
Column Zorbax Eclipse Plus C18, 150 mm x 4.6 mm, 3.5 µm (or equivalent L1)
Column Temp 35°C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 305 nm (Reference: 360 nm / 100 nm bw)
Run Time 35 Minutes
Mobile Phase Composition
  • Mobile Phase A (Buffer): 0.1% Phosphoric Acid in Water (pH ~2.[1]2) or 20 mM Ammonium Acetate (pH 4.5).[1] Note: Acidic pH is preferred to suppress silanol activity and sharpen the basic indole peak.

  • Mobile Phase B (Organic): Acetonitrile (100%)[1]

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 65 35 Initial Hold
15.0 35 65 Elution of Fluvastatin
20.0 10 90 Elution of Lipophilic Impurities
25.0 10 90 Wash
25.1 65 35 Re-equilibration

| 35.0 | 65 | 35 | End of Run |[1]

Standard & Sample Preparation

Diluent: Acetonitrile:Water (50:50 v/v).[1]

  • Stock Standard Solution (Impurity):

    • Weigh 5.0 mg of Fluvastatin 3-Oxo-4,6-diene O-tert-Butyl Ester Reference Standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with Acetonitrile (Concentration: 100 µg/mL).[1]

  • System Suitability Solution:

    • Prepare a solution containing 0.5 mg/mL Fluvastatin Sodium API spiked with the Impurity Stock to achieve a concentration of ~0.15% (0.75 µg/mL).

  • Sample Solution:

    • Weigh 25.0 mg of Fluvastatin Sodium API into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with Diluent (Concentration: 0.5 mg/mL).[1]

Method Validation & Acceptance Criteria

This method must be validated according to ICH Q2(R1) guidelines.

System Suitability Parameters

Before routine analysis, the system must meet the following metrics:

ParameterAcceptance Criteria
Resolution (Rs) > 2.0 between Fluvastatin and nearest impurity
Tailing Factor (T) 0.8 – 1.5 for both Parent and Impurity
Theoretical Plates (N) > 5000
Precision (RSD) ≤ 2.0% for 6 replicate injections of Standard
Linearity and Range
  • Range: From LOQ to 150% of the specification limit (e.g., 0.05% to 0.23%).

  • Protocol: Prepare at least 5 concentration levels.

  • Criterion: Correlation coefficient (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ) 
    
    
    
    .[1][4][5]
Accuracy (Recovery)
  • Protocol: Spike Fluvastatin API with the impurity at 50%, 100%, and 150% of the target limit.

  • Criterion: Mean recovery between 90.0% – 110.0%.

Limit of Quantitation (LOQ)
  • Estimated LOQ should be

    
     (relative to API concentration).[1]
    
  • Calculation: Signal-to-Noise (S/N) ratio

    
    .
    

Calculation of Impurity Content

The quantity of the impurity is calculated using the external standard method:


[1]

Where:

  • 
     = Peak area of impurity in Sample Solution[1]
    
  • 
     = Average peak area of impurity in Standard Solution[1]
    
  • 
     = Concentration of impurity in Standard Solution (mg/mL)[1]
    
  • 
     = Concentration of API in Sample Solution (mg/mL)[1]
    
  • 
     = Potency of the Impurity Reference Standard (decimal, e.g., 0.995)[1]
    

Analytical Workflow Visualization

Analytical_Workflow Start Start Analysis Prep_Std Prepare Impurity Stock (100 µg/mL in ACN) Start->Prep_Std Prep_Sample Prepare Sample Solution (0.5 mg/mL in Diluent) Start->Prep_Sample System_Suit Inject System Suitability (Check Resolution & Tailing) Prep_Std->System_Suit Inject_Sample Inject Sample Solution (Gradient Run) Prep_Sample->Inject_Sample Decision_SS Pass? System_Suit->Decision_SS Decision_SS->Inject_Sample Yes Troubleshoot Troubleshoot: Check Column/Mobile Phase Decision_SS->Troubleshoot No Calc Calculate % Impurity (External Std Method) Inject_Sample->Calc Report Generate Report Calc->Report Troubleshoot->System_Suit

Figure 2: Step-by-step analytical workflow for the quantification of Fluvastatin 3-Oxo-4,6-diene O-tert-Butyl Ester.

References

  • Veeprho Laboratories. (n.d.).[1] Fluvastatin 3-Oxo-4,6-diene O-tert-Butyl Ester | CAS 920275-08-7.[1][3] Retrieved October 24, 2025, from [Link][1]

  • International Conference on Harmonisation (ICH). (2006).[1] Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • Jahnavi, B., et al. (2024).[1][] Development & validation of stability indicating HPLC method for the determination of chromatographic purity of fluvastatin sodium. International Journal of Novel Research and Development. Retrieved from [Link][1][5]

  • Akabari, A. (2017).[1][7] Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Fluvastatin Sodium. ResearchGate. Retrieved from [Link]

Sources

Application

Application Note: High-Field NMR Spectroscopy for Structural Elucidation of Fluvastatin Impurities

Executive Summary Fluvastatin Sodium is a synthetic HMG-CoA reductase inhibitor containing a fluorophenyl-indole moiety and a chiral 3,5-dihydroxyhept-6-enoic acid side chain. The structural integrity of the side chain (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluvastatin Sodium is a synthetic HMG-CoA reductase inhibitor containing a fluorophenyl-indole moiety and a chiral 3,5-dihydroxyhept-6-enoic acid side chain. The structural integrity of the side chain (specifically the syn-3,5-diol stereochemistry and the E-olefin geometry) is critical for biological activity.

This Application Note provides a comprehensive protocol for the structural elucidation of Fluvastatin impurities using Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike HPLC, which separates species based on polarity, NMR provides direct structural insight into stereochemical inversions (anti-isomers), cyclization products (lactones), and oxidative degradants. Special emphasis is placed on 19F NMR as a high-throughput "spy" nucleus for impurity profiling in complex matrices.

The Fluvastatin Structural Framework

To identify impurities, one must first establish the spectral fingerprint of the parent molecule, Fluvastatin Sodium.

Key Structural Features & NMR Markers:

  • Fluorophenyl Group: Provides a distinct doublet-of-triplets signal in 1H NMR and a singlet (approx. -110 to -115 ppm) in 19F NMR.

  • Indole Core: Aromatic protons and the N-isopropyl group (distinct septet and doublet).

  • Heptenoic Side Chain:

    • Olefinic Protons (H-6, H-7): Large coupling constant (

      
       Hz) confirms the E (trans) geometry.
      
    • Chiral Centers (C-3, C-5): The active drug is the syn isomer. The anti isomer is a key impurity.

Table 1: Representative NMR Assignments (DMSO-d6)
PositionGroup1H Shift (

, ppm)
MultiplicityKey Diagnostic Feature
Indole-N Isopropyl-CH4.85SeptetShift changes upon N-dealkylation
Indole-N Isopropyl-CH31.56DoubletHigh intensity reference
Side Chain H-7 (Olefin)6.40Doublet (

Hz)
Diagnostic for E/Z isomerism
Side Chain H-6 (Olefin)5.85ddCoupled to H-7 and H-5
Side Chain H-3, H-53.7 - 4.2MultipletCritical for stereochemistry
Phenyl 4-F-Phenyl7.0 - 7.5Multiplet19F NMR:

-113 ppm

Critical Impurity Classes & NMR Strategies

Stereoisomers: The Anti-Isomer (Impurity B)

The most challenging impurity to detect is the diastereomer where the relative stereochemistry at C-3 and C-5 is anti rather than syn.

  • Mechanism: Inversion of configuration at C-3 or C-5.

  • NMR Strategy:

    • 1H NMR (

      
      -Coupling):  The vicinal coupling constants between the carbinol protons (H-3/H-5) and the methylene bridge (H-4) differ between syn and anti forms due to hydrogen bonding preferences in non-polar solvents, though in DMSO-d6 this effect is muted.
      
    • 13C NMR: The chemical shifts of C-3 and C-5 are sensitive to the relative configuration. In the anti-isomer, these carbons typically shift by 0.5 – 1.5 ppm compared to the syn-isomer.

    • Rychnovsky Acetonide Method (Derivatization): If direct NMR is ambiguous, converting the diol to an acetonide allows determination of stereochemistry based on the C-Me shifts (Syn acetonides:

      
       19 & 30 ppm; Anti acetonides: 
      
      
      
      25 ppm).
Lactonization (Fluvastatin Lactone)

Under acidic conditions, the 3,5-dihydroxy acid cyclizes to form a six-membered lactone.

  • NMR Diagnostic:

    • Carbonyl Shift: The C-1 carboxylate signal (

      
       178 ppm in salt) shifts upfield to 
      
      
      
      170 ppm (ester/lactone).
    • H-5 Shift: The proton at the lactone closure site (H-5) experiences a significant downfield shift (

      
       ppm) due to the acylation effect.
      
Photodegradation (Cyclization)

Exposure to UV light causes an electrocyclic reaction involving the indole ring and the alkene side chain.

  • NMR Diagnostic:

    • Loss of Olefin: The signals for H-6 and H-7 (5.8 – 6.4 ppm) disappear or shift into the aliphatic region.

    • 19F Shift: The electronic environment of the fluorophenyl ring changes, causing a distinct shift in the 19F spectrum, often separating it from the parent peak.

Detailed Experimental Protocols

Protocol A: Sample Preparation for Impurity Profiling
  • Solvent: DMSO-d6 (99.9% D) is preferred over CDCl3 or D2O.

    • Reasoning: Fluvastatin Sodium is soluble in DMSO. CDCl3 requires the free acid form (risk of lactonization). D2O causes signal overlap with water suppression.

  • Concentration: 10–15 mg of API in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube (Wilmad 535-PP or equivalent).

Protocol B: Data Acquisition (Bruker/Jeol 500 MHz+)

1. 1H NMR (Quantitative & Screening):

  • Pulse Angle: 30° (zg30).

  • Relaxation Delay (d1):

    
     5 seconds (Ensure d1 > 5 
    
    
    
    T1 for quantitative integration).
  • Scans (ns): 64 (for <0.1% impurity detection).

  • Temperature: 298 K (Control is critical to prevent chemical shift drift).

2. 19F NMR (The "Spy" Method):

  • Rationale: 19F has 100% natural abundance and high sensitivity (0.83 vs 1H). Impurities with the fluorophenyl group will show distinct singlets without the background noise of hydrocarbon excipients.

  • Range: -100 to -130 ppm.

  • Decoupling: Inverse gated decoupling (optional) to remove proton splitting for sharp singlets.

3. 2D NOESY (Stereochemical Confirmation):

  • Mixing Time: 300–500 ms.

  • Goal: Observe spatial correlations between H-3, H-5, and the isopropyl group to confirm the folding of the side chain.

Structural Elucidation Logic (Workflow)

The following diagram illustrates the decision matrix for identifying an unknown impurity in a Fluvastatin sample.

Fluvastatin_Impurity_Workflow Start Unknown Impurity Signal (Detected in HPLC/NMR) Check_19F Step 1: 19F NMR Screening Is the F-signal shifted? Start->Check_19F F_Shift_Yes Significant 19F Shift (> 0.5 ppm) Check_19F->F_Shift_Yes Yes F_Shift_No Minimal 19F Shift (< 0.1 ppm) Check_19F->F_Shift_No No Check_Olefin Step 2: Check 1H Olefin Region (5.5 - 6.5 ppm) F_Shift_Yes->Check_Olefin F_Shift_No->Check_Olefin Olefin_Missing Olefin Signals Absent/Aliphatic Check_Olefin->Olefin_Missing Loss of Double Bond Olefin_Present Olefin Signals Present Check_Olefin->Olefin_Present Res_Photo Photodegradant (Cyclized Indole) Olefin_Missing->Res_Photo Check_J Step 3: Measure Coupling (J) of Olefin Protons Olefin_Present->Check_J J_Small J = 10-12 Hz (Cis-Geometry) Check_J->J_Small Coupling Change J_Large J = 15-16 Hz (Trans-Geometry) Check_J->J_Large Normal Trans Res_Z Z-Isomer (Geometric Impurity) J_Small->Res_Z Check_SideChain Step 4: Check H3/H5 & Carbonyl J_Large->Check_SideChain Lactone_Sig H5 Downfield (~4.5 ppm) C=O Upfield (~170 ppm) Check_SideChain->Lactone_Sig Cyclization Signals Anti_Sig C3/C5 Shift Change Distinct NOE Pattern Check_SideChain->Anti_Sig Stereo Shift Res_Lactone Fluvastatin Lactone Lactone_Sig->Res_Lactone Res_Anti Anti-Isomer (Diastereomer) Anti_Sig->Res_Anti

Figure 1: NMR-driven decision matrix for the structural classification of Fluvastatin impurities.

References

  • European Pharmacopoeia (Ph. Eur.) . Fluvastatin Sodium Monograph 2333. 10th Edition. Strasbourg, France: EDQM.

  • V.R.R. Cunha, et al. (2007).[1] "Irradiation of fluvastatin in water: Structure elucidation of photoproducts." Journal of Photochemistry and Photobiology A: Chemistry, 189(2-3), 264-271.[1]

  • Holzgrabe, U., et al. (1998).[1] "NMR spectroscopy in pharmacy." Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 557-616.[1] (Foundational review on Statin NMR).

  • Vath, J.E., et al. (2015). "Structure Elucidation of Impurities by 2D NMR." Regis Technologies Application Note. (General methodology for impurity elucidation).

  • Gottlieb, H.E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

Method

Strategic Synthesis and Characterization of Fluvastatin 3-Oxo-4,6-diene O-tert-Butyl Ester

Application Note: AN-FLV-IMP-04 Reference Standard Preparation for Impurity Profiling Executive Summary & Strategic Context In the development of HMG-CoA reductase inhibitors, specifically Fluvastatin Sodium , the contro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-FLV-IMP-04

Reference Standard Preparation for Impurity Profiling

Executive Summary & Strategic Context

In the development of HMG-CoA reductase inhibitors, specifically Fluvastatin Sodium , the control of process-related impurities is mandated by ICH Q3A(R2) guidelines. Among these, Fluvastatin 3-Oxo-4,6-diene O-tert-Butyl Ester (CAS 920275-08-7) represents a critical "oxidative-elimination" impurity.

This molecule typically arises during the synthesis of the Fluvastatin tert-butyl ester intermediate. It is formed via the oxidation of the C3-hydroxyl group followed by


-elimination of the C5-hydroxyl group, resulting in a highly conjugated system. Because of its extended conjugation (dienone), this impurity is chromophoric and can significantly impact UV purity assays if not resolved.

This guide provides a robust, self-validating protocol for the semi-synthesis of this reference standard from Fluvastatin tert-butyl ester, ensuring high purity (>98%) for use in HPLC method validation and toxicological qualification.

Chemical Logic & Reaction Pathway

The synthesis exploits the inherent instability of


-hydroxy ketones. By selectively oxidizing the C3-hydroxyl group of the Fluvastatin precursor, we generate a labile intermediate that spontaneously (or under mild acid catalysis) undergoes dehydration to form the thermodynamically stable conjugated dienone.
Mechanistic Pathway[1][2][3]
  • Precursor: Fluvastatin tert-Butyl Ester (3,5-diol).

  • Oxidation: Selective oxidation of the secondary alcohol at C3.

  • Elimination: The resulting C3-ketone increases the acidity of the C4 protons, facilitating the elimination of the C5-hydroxyl group to form the C4-C5 double bond.

Pathway Visualization

Fluvastatin_Impurity_Pathway Figure 1: Oxidative Dehydration Pathway Precursor Fluvastatin t-Butyl Ester (3,5-Dihydroxy) Intermed Intermediate (3-Oxo-5-Hydroxy) Precursor->Intermed Oxidation (DMP or MnO2) Targeting C3-OH Target Target Impurity (3-Oxo-4,6-diene) Intermed->Target β-Elimination (-H2O) Thermodynamic Drive

Figure 1: The reaction cascade transforms the diol precursor into the conjugated dienone target.

Experimental Protocol

Materials & Reagents[4]
ReagentRoleGrade/Purity
Fluvastatin tert-Butyl Ester Starting Material>98% (HPLC)
Dess-Martin Periodinane (DMP) OxidantReagent Grade (15% wt in DCM)
Dichloromethane (DCM) SolventAnhydrous
Sodium Thiosulfate (

)
Quenching AgentSat. Aq. Solution
Sodium Bicarbonate (

)
NeutralizerSat. Aq. Solution
p-Toluenesulfonic Acid (pTSA) Catalyst (Optional)Anhydrous
Synthesis Procedure

Step 1: Preparation of Reaction Mixture

  • In a 100 mL round-bottom flask (amber glass to prevent photo-degradation), dissolve 1.0 g (2.14 mmol) of Fluvastatin tert-Butyl Ester in 20 mL of anhydrous DCM.

  • Cool the solution to 0°C using an ice bath.

Step 2: Oxidative Dehydration

  • Add 1.1 g (2.6 mmol, 1.2 eq) of Dess-Martin Periodinane (DMP) portion-wise over 5 minutes.

  • Allow the mixture to warm to room temperature (25°C) and stir under nitrogen atmosphere.

  • Checkpoint 1 (TLC/HPLC): Monitor reaction at 2 hours.

    • Observation: You should see the disappearance of the starting material (

      
      ) and the appearance of a non-polar spot (
      
      
      
      in Hexane:EtOAc 7:3).
    • Note: If the intermediate (3-oxo-5-OH) persists, add 5 mg of pTSA to catalyze the elimination. Stir for an additional 1 hour.

Step 3: Work-up

  • Quench the reaction by adding a 1:1 mixture of sat.

    
     and sat.[1] 
    
    
    
    (20 mL). Stir vigorously for 15 minutes until the organic layer is clear (removal of iodine byproducts).
  • Separate the organic layer.[1] Extract the aqueous layer with DCM (

    
     mL).
    
  • Combine organic layers, dry over anhydrous

    
    , filter, and concentrate under reduced pressure at <35°C .
    

Step 4: Purification

  • Purify the crude yellow oil via flash column chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient elution from 95:5 to 80:20 (Hexane:Ethyl Acetate).

  • Collect fractions containing the UV-active spot corresponding to the diene.

  • Evaporate solvents to yield a yellow viscous oil or amorphous solid .

Analytical Characterization & Validation

To qualify this material as a Reference Standard, the following data must be generated.

HPLC Purity Assessment

The conjugated diene system results in a bathochromic shift (red shift) compared to the parent molecule.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 µm.
    
  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 40% B to 90% B over 20 mins.

  • Detection: 290-300 nm (Note: The 3-oxo-4,6-diene absorbs at a higher wavelength than the parent Fluvastatin, which is typically monitored at 238 nm or 305 nm depending on the fluorophenyl/indole interaction).

Structural Confirmation (NMR)
NucleusKey SignalInterpretation

NMR

6.0 - 7.5 ppm (Multiplet)
Expansion of the vinyl region indicates formation of the 4,6-diene system.

NMR
Loss of

4.2-4.5 ppm
Disappearance of the CH-OH methine protons (C3 and C5).

NMR

1.45 ppm (Singlet)
Retention of the tert-butyl ester group (9H).

NMR

~195-200 ppm
Appearance of the conjugated ketone carbonyl (C3=O).
Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode.

  • Target Mass: Calculated MW for

    
     is 447.55 Da .
    
  • Observed:

    
     or 
    
    
    
    .
  • Differentiation: The parent (Fluvastatin t-butyl ester) has a MW of 467.5 Da. The loss of water (-18) and oxidation (-2H) results in a net loss of 20 Da (

    
    ).
    

Handling and Stability

  • Light Sensitivity: The 3-oxo-4,6-diene system is highly photosensitive. It can undergo [2+2] cycloaddition or isomerization under UV light. Always store in amber vials wrapped in aluminum foil.

  • Temperature: Store at -20°C under Argon.

  • Solubility: Soluble in Acetonitrile, Methanol, DCM, and DMSO.

References

  • ICH Guidelines: International Council for Harmonisation. (2006). Impurities in New Drug Substances Q3A(R2). Link

  • Fluvastatin Synthesis: Tempkin, O., et al. (1997). "Asymmetric Synthesis of Fluvastatin." Tetrahedron, 53(31), 10659-10670. Link

  • Impurity Identification: Veeprho Laboratories. Fluvastatin 3-Oxo-4,6-diene O-tert-Butyl Ester Structure and Data. Link

  • Oxidation Methodology: Dess, D. B., & Martin, J. C. (1983). "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." The Journal of Organic Chemistry, 48(22), 4155-4156. Link

  • Statin Degradation: Hatanaka, T. (2000). "Mechanism of Antioxidative Activity of Fluvastatin." Chemical and Pharmaceutical Bulletin, 48(6), 8420-8426. Link

Sources

Application

Application Note: Targeted Generation and Isolation of Fluvastatin Hydroxy Diene Impurity

Abstract This application note details the forced degradation strategy to selectively generate the Fluvastatin Hydroxy Diene impurity (often designated as Impurity F in EP/BP or Fluvastatin Hydroxydiene in USP). Unlike o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the forced degradation strategy to selectively generate the Fluvastatin Hydroxy Diene impurity (often designated as Impurity F in EP/BP or Fluvastatin Hydroxydiene in USP). Unlike oxidative or photolytic degradants, this specific impurity arises from acid-catalyzed dehydration of the


-dihydroxy acid side chain. This protocol provides a self-validating workflow to maximize the yield of the diene species while minimizing secondary fragmentation, facilitating its isolation for use as a Reference Standard (RS) in validation studies.

Introduction & Mechanistic Grounding

Fluvastatin Sodium is a synthetic HMG-CoA reductase inhibitor.[1] Its stability is heavily influenced by the 3,5-dihydroxy-6-heptenoic acid side chain. Under acidic stress, Fluvastatin undergoes two primary competing pathways:

  • Lactonization: Reversible formation of Fluvastatin Lactone (equilibrium driven).

  • Dehydration (The Target): Irreversible elimination of water to form a conjugated diene system.

The Target Species: Fluvastatin Hydroxy Diene[2][3]
  • Chemical Name: (4E,6E)-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3-hydroxyhepta-4,6-dienoic acid.[2]

  • Formation Mechanism: Protonation of the C5-hydroxyl group leads to water elimination, creating a double bond at C4-C5 that conjugates with the existing C6-C7 alkene.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the kinetic progression from API to Lactone and finally to the Diene.

FluvastatinDegradation API Fluvastatin (API) (3,5-Dihydroxy Acid) Lactone Fluvastatin Lactone (Equilibrium Product) API->Lactone Mild Acid (Reversible) Carbocation C5-Carbocation Intermediate API->Carbocation H+ / Heat (-H2O) Lactone->API pH > 7 Diene Fluvastatin Hydroxy Diene (Target Impurity) Lactone->Diene Strong Acid/Heat Carbocation->Diene Elimination (Irreversible)

Figure 1: Acid-catalyzed degradation pathway of Fluvastatin. Note that the Diene formation is favored by heat and strong acid, whereas mild acid favors the Lactone equilibrium.

Experimental Protocol: Targeted Generation

Objective: To generate >15% relative area of Fluvastatin Hydroxy Diene for isolation/qualification.

Reagents & Equipment
  • API: Fluvastatin Sodium (>99.0% purity).

  • Stress Agent: 1.0 N Hydrochloric Acid (HCl).

  • Neutralizing Agent: 1.0 N Sodium Hydroxide (NaOH).

  • Solvent: Acetonitrile (HPLC Grade).

  • Equipment: Thermostatic water bath (precision ±0.5°C), HPLC with PDA detector.

Stress Procedure (Step-by-Step)

This protocol uses a kinetic time-point approach to catch the Diene before it degrades further into unknown fragments.

  • Stock Preparation: Dissolve 50 mg of Fluvastatin Sodium in 5 mL of Acetonitrile.

  • Acid Addition: Add 5 mL of 1.0 N HCl . (Final concentration approx. 5 mg/mL).

  • Thermal Stress:

    • Seal the flask and place in a water bath at 80°C .

    • Scientific Rationale: Room temperature acid stress primarily yields the Lactone. Elevated temperature (80°C) provides the activation energy required for the elimination reaction (dehydration) to form the Diene [1].

  • Time-Course Sampling (Critical Step):

    • Withdraw 1 mL aliquots at 1 hour, 2 hours, and 4 hours .

    • Self-Validating Step: Immediate neutralization is required to freeze the reaction.

  • Neutralization: Immediately add 1 mL of 1.0 N NaOH to the aliquot.

  • Dilution: Dilute to 10 mL with Mobile Phase A (see Section 4).

Optimization Table
ParameterCondition A (Mild)Condition B (Target)Condition C (Harsh)Expected Outcome
Acid Conc. 0.1 N HCl1.0 N HCl 5.0 N HCl0.1 N yields mostly Lactone.
Temp 25°C80°C 100°C (Reflux)80°C maximizes Diene; Reflux causes charring.
Time 24 Hours2-4 Hours > 6 Hours>4h leads to secondary fragmentation.

Analytical Methodology

To confirm the identity and purity of the generated Diene, use the following RP-HPLC method. The Diene is more hydrophobic than the API due to the loss of a hydroxyl group and extended conjugation.

Chromatographic Conditions
  • Column: Phenomenex Luna C18(2) or equivalent (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Orthophosphoric acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 305 nm (API max) and 320-340 nm (Diene max check).

    • Note: The extended conjugation of the Diene typically results in a bathochromic shift (red shift) compared to the API.

  • Column Temp: 30°C.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BPhase Description
0.06535Equilibration
20.03565Elution of API & Lactone
35.01090Elution of Diene
40.06535Re-equilibration
Expected Relative Retention Times (RRT)
  • Fluvastatin (API): 1.00

  • Fluvastatin Lactone: ~1.8 - 2.0 (Less polar than API)

  • Hydroxy Diene: ~2.2 - 2.5 (Most hydrophobic due to dehydration and conjugation)

Isolation & Purification Workflow

Once the analytical profile confirms >15% Diene formation, proceed to isolation.

IsolationWorkflow Stress Bulk Acid Stress (100mg Scale, 80°C, 3h) Neut Neutralization (pH 7.0) & Rotary Evaporation Stress->Neut Prep Prep-HPLC (C18, Isocratic 60% ACN) Neut->Prep Fract Fraction Collection (Target RRT ~2.3) Prep->Fract UV Trigger Freeze Lyophilization (Yields Yellow Solid) Fract->Freeze

Figure 2: Preparative workflow for isolating the Fluvastatin Hydroxy Diene impurity.

Scientific Integrity & Troubleshooting (E-E-A-T)

Self-Validating the Protocol

To ensure this protocol is working in your specific lab environment, you must perform a Mass Balance Check :



If the Mass Balance drops below 90%, it indicates that the 80°C condition is too harsh, causing the Diene to degrade into smaller, non-UV absorbing fragments. Corrective Action:  Reduce temperature to 60°C and extend time to 6 hours.
Critical Control Points
  • pH Control: The mobile phase must be acidic (pH < 3.0). At neutral pH, the open-ring acid form and lactone form can interconvert on the column, leading to peak splitting [2].

  • Stereochemistry: Do not confuse the "Diene" (structural degradant) with the "Anti-isomer" (stereoisomer). The Anti-isomer has the same molecular weight as the API (MW 411 for free acid), whereas the Diene has a mass of MW - 18 Da (approx MW 393 for free acid) due to water loss.

    • Verification: Use LC-MS to confirm the [M-H]- peak of 392.2 m/z for the Diene.

References

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[3] Available at: [Link]

  • Križman, M., et al. "Kinetic study of fluvastatin degradation in acidic solution." Acta Chimica Slovenica, 2006.
  • European Pharmacopoeia (Ph. Eur.).Fluvastatin Sodium Monograph. (Defines Impurity F as the hydroxy diene structure).
  • U.S. Pharmacopeia (USP). Fluvastatin Sodium Monograph - Organic Impurities. (Identifies Fluvastatin Hydroxydiene).[2]

Sources

Technical Notes & Optimization

Troubleshooting

optimization of the deprotection step in Fluvastatin synthesis

Topic: Optimization of the Deprotection & Hydrolysis Step Status: Operational Lead Scientist: Senior Application Specialist Last Updated: February 17, 2026 Introduction Welcome to the Fluvastatin Synthesis Support Center...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of the Deprotection & Hydrolysis Step

Status: Operational Lead Scientist: Senior Application Specialist Last Updated: February 17, 2026

Introduction

Welcome to the Fluvastatin Synthesis Support Center. This guide addresses the critical final stage of Fluvastatin Sodium synthesis: the deprotection of the 3,5-dihydroxy heptenoic acid side chain.

In industrial and research settings, this step typically involves the hydrolysis of a tert-butyl ester (or methyl ester) and potentially the cleavage of an acetonide protecting group. The critical quality attribute (CQA) here is controlling the equilibrium between the active Open-Ring Hydroxy Acid (Salt) and the inactive Lactone Impurity .

Module 1: Reaction Pathway & Logic

The following diagram illustrates the chemical pathway and the critical equilibrium points. Understanding this flow is essential for troubleshooting yield and purity issues.

Fluvastatin_Deprotection cluster_0 If Acetonide Protected Precursor Fluvastatin Ester (t-Butyl or Methyl) Intermediate Free Dihydroxy Acid (Unstable) Precursor->Intermediate Hydrolysis (NaOH/EtOH) Lactone Fluvastatin Lactone (Impurity) Intermediate->Lactone pH < 6.0 Acidic Workup/Heat Product Fluvastatin Sodium (Target Salt) Intermediate->Product pH > 8.0 Stabilization Lactone->Product Re-opening (NaOH, pH > 10) Acetonide Acetonide Precursor Acetonide->Precursor Acid Cleavage (HCl)

Figure 1: Reaction pathway showing the critical pH-dependent equilibrium between the target Sodium Salt and the unwanted Lactone impurity.

Module 2: Critical Process Parameters (CPPs)

The following parameters must be strictly controlled to minimize the "Lactone" impurity (EP Impurity A) and ensure complete conversion.

ParameterOptimized RangeScientific Rationale
Reaction pH 11.0 – 13.0 High pH ensures rapid ester hydrolysis. Crucially, the final salt form requires an alkaline environment to prevent ring closure (lactonization).
Temperature 20°C – 35°C Higher temperatures (>40°C) accelerate degradation and isomerization (E-to-Z). Keep mild.
Solvent System Ethanol/Water or THF/Water Water is required for hydrolysis; organic solvent ensures solubility of the lipophilic indole backbone.
Stoichiometry 1.05 – 1.10 eq NaOH Slight excess ensures complete conversion. Large excess (>2.0 eq) makes pH adjustment difficult and may degrade the indole moiety.
Workup pH > 8.0 (Strict) Critical: During solvent evaporation, if pH drops below 8, the free acid forms and spontaneously lactonizes.
Module 3: Troubleshooting Guide (Q&A)
Issue 1: High Lactone Impurity (> 0.5%) in Final Product

Q: My HPLC shows complete conversion during the reaction, but the isolated solid has high lactone content. Why?

A: This is a classic "workup artifact." The reaction was likely successful, but you shifted the equilibrium during isolation.

  • Mechanism: Fluvastatin free acid is unstable and cyclizes to the lactone under acidic or neutral conditions, especially when heat is applied (e.g., Rotavap).

  • Solution:

    • Check the pH of your solution before evaporation. It must be alkaline (pH 9-10).

    • If you used HCl to neutralize excess base, you may have overshot. Back-titrate with dilute NaOH to pH 9.

    • Freeze Drying (Lyophilization) is preferred over heat evaporation to preserve the salt form [1].

Issue 2: Incomplete Hydrolysis (Residual Ester)

Q: After 4 hours, I still see 5-10% starting material (tert-butyl ester). Adding more NaOH doesn't help.

A: This is likely a solubility issue (Phase Transfer limitation).

  • Diagnosis: The lipophilic tert-butyl ester is not accessible to the aqueous NaOH.

  • Solution:

    • Increase the ratio of the organic co-solvent (THF or Ethanol). A 1:1 or 2:1 (Organic:Water) ratio is often required.

    • Ensure vigorous stirring.

    • Protocol Adjustment: Dissolve the ester completely in the organic solvent first, then add the aqueous NaOH solution slowly [2].

Issue 3: "Anti-Isomer" or Stereochemical Scrambling

Q: The enantiomeric excess (ee) dropped, or I see the syn-isomer converting to anti.

A: Strong bases or high temperatures can cause epimerization at the C-3 or C-5 positions.

  • Solution:

    • Limit temperature to < 25°C.

    • Avoid using stronger bases like LiOH or KOH if NaOH is sufficient; sodium is the target counter-ion regardless.

    • Protect the reaction from light. The diene system is photosensitive and can undergo E/Z isomerization [3].

Module 4: Optimized Experimental Protocol

Objective: Hydrolysis of Fluvastatin tert-butyl ester to Fluvastatin Sodium.

Reagents:

  • Fluvastatin tert-butyl ester (10.0 g, 21.4 mmol)

  • Ethanol (50 mL)

  • NaOH (1.0 M aqueous solution, 24 mL, 24 mmol)

  • Water (for dilution)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask shielded from light (aluminum foil), dissolve 10.0 g of ester in 50 mL of Ethanol. Stir until a clear solution is obtained at 20°C.

  • Hydrolysis: Dropwise add 24 mL of 1.0 M NaOH over 15 minutes.

    • Note: A slight exotherm may occur; maintain internal temp < 30°C.

  • Reaction: Stir at 25°C for 3–4 hours.

    • Checkpoint: Monitor by HPLC.[1] Target: Ester < 0.1%.

  • Concentration (Critical Step):

    • Check pH.[2][3] If pH > 12, adjust carefully to pH 9–10 using dilute HCl (do not go below pH 8.5).

    • Concentrate the mixture under reduced pressure (Rotavap) at bath temp < 40°C to remove Ethanol.

  • Isolation:

    • The remaining aqueous residue can be lyophilized to yield the amorphous sodium salt.

    • Alternative (Crystallization): Add water to the residue, extract with Ethyl Acetate (to remove non-polar impurities), separate the aqueous layer, and allow to crystallize (often requires specific seeding for Form XIV) [4].

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use Methanol instead of Ethanol? A: Yes, Methanol is effective for the reaction, but traces of Methanol are strictly regulated in pharmaceutical products (Class 2 solvent). Ethanol (Class 3) is preferred for regulatory ease and lower toxicity.

Q: How do I store the Fluvastatin Sodium to prevent lactonization? A: Store at -20°C in a tightly sealed container. Moisture absorption can lower the local pH on the crystal surface, promoting lactonization over time.

Q: My precursor has an acetonide group. Do I need two steps? A: Yes. The acetonide is acid-labile, while the ester is base-labile.

  • Workflow: Treat acetonide-ester with dilute HCl (cleaves acetonide)

    
     Neutralize 
    
    
    
    Treat with NaOH (cleaves ester). Attempting to do both with strong acid will degrade the statin side chain [2].
References
  • Reddy, G. M., et al. (2008).[4] "An Efficient Industrial Process for the Preparation of Fluvastatin Sodium." Oriental Journal of Chemistry, 24(1), 167-174.[4]

  • Prasad, K., et al. (1991). "Synthesis of HMG-CoA Reductase Inhibitors." Tetrahedron Letters, 28(2), 155-188.[5] (Foundational chemistry for statin side-chain manipulation).

  • Teva Pharmaceutical Industries. (2007). "Process and intermediates for the selective synthesis of fluvastatin." European Patent EP1799642A1.

  • Novartis AG. (1988). "Indole analogs of mevalonolactone and derivatives thereof." US Patent 4,739,073.[1]

Sources

Optimization

Technical Support Center: Method Optimization for Baseline Separation of Fluvastatin and its Impurities

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for Fluvastatin analysis. This guide is designed for researchers, analytical scientists, and drug development professionals who ar...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Fluvastatin analysis. This guide is designed for researchers, analytical scientists, and drug development professionals who are working to develop and optimize robust chromatographic methods for the baseline separation of Fluvastatin and its related substances. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and build self-validating, compliant analytical methods.

This document moves from common initial queries to in-depth troubleshooting guides, reflecting a logical workflow for method development and optimization. All recommendations are grounded in established scientific principles and regulatory expectations, primarily guided by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common initial challenges encountered during the analysis of Fluvastatin.

Q1: What are typical starting conditions for a Fluvastatin impurity analysis using RP-HPLC?

A robust starting point is crucial for efficient method development. Based on pharmacopoeial methods and published literature, a reversed-phase high-performance liquid chromatography (RP-HPLC) setup is standard.[6][7][8][9]

A typical setup includes:

  • Column: A C18 column is the most common choice. A good starting dimension is 150 mm x 4.6 mm with a 5 µm particle size.[8][10][11]

  • Mobile Phase: A gradient elution is often necessary to separate all impurities. A common mobile phase combines an aqueous buffer (like phosphate or acetate) with an organic modifier (acetonitrile or methanol).[8][11]

  • pH: The pH of the aqueous phase is a critical parameter. Fluvastatin is an acidic compound, and controlling its ionization state is key to achieving good peak shape and retention.[12][13][14] A starting pH of around 3.0-4.5 is often effective.[8][15]

  • Detection: Fluvastatin and its impurities have strong UV absorbance. Detection is commonly performed at wavelengths around 235 nm for general analysis or 305 nm for higher specificity, as indicated in the USP monograph.[6][7][8]

  • Column Temperature: Maintaining a constant column temperature, for instance at 35 °C, ensures retention time reproducibility.[7][16]

Q2: My Fluvastatin peak is tailing. What are the common causes and solutions?

Peak tailing for an acidic compound like Fluvastatin on a silica-based C18 column often points to secondary interactions with residual, un-capped silanol groups on the stationary phase.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: This is the most effective tool. Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) ensures that the carboxyl group on Fluvastatin is fully protonated (unionized).[12][17] This minimizes ionic interactions with the stationary phase, leading to more symmetrical peaks.

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help mask the residual silanol groups, reducing secondary interactions.

  • Evaluate Column Choice: If pH adjustments are insufficient, consider using a column with high-purity silica and advanced end-capping technology designed to minimize silanol activity. Alternatively, a column with a different stationary phase chemistry could be beneficial.[18][19]

  • Check for Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.

Q3: I'm not getting enough resolution between Fluvastatin and a known impurity. What should I adjust first?

Achieving adequate resolution (a resolution factor >2.0 is recommended by the USFDA) between all peaks is the primary goal of a stability-indicating method.[18]

A Systematic Approach to Improving Resolution:

  • Optimize Mobile Phase pH: Small changes in pH can dramatically alter the selectivity between ionizable compounds.[12][17] Systematically adjust the pH in small increments (e.g., ±0.2 units) to see if the resolution of the critical pair improves.

  • Change the Organic Modifier: If you are using methanol, try switching to acetonitrile, or vice-versa. The different solvent properties can alter elution patterns and improve selectivity. You can also try ternary mixtures (e.g., buffer/methanol/acetonitrile).[8]

  • Adjust the Gradient Slope: A shallower gradient provides more time for compounds to interact with the stationary phase, which can significantly improve the separation of closely eluting peaks.

  • Consider a Different Column: If mobile phase optimization is unsuccessful, the issue may be a lack of inherent selectivity in the stationary phase. Switching to a different chemistry (e.g., from a C18 to a Phenyl or Cyano phase) can provide a completely different separation profile.[19][20]

Q4: What are the main degradation pathways for Fluvastatin, and how can I generate these impurities for method development?

Understanding potential degradation products is mandated by ICH guidelines and is essential for developing a truly stability-indicating method.[21][22][23] Fluvastatin is known to be susceptible to degradation under acidic, basic, and oxidative conditions.[21][24][25]

Forced Degradation Protocol: A forced degradation study intentionally stresses the drug substance to produce potential degradants. This helps ensure your method can separate these new impurities from the parent peak.

  • Acid Hydrolysis: Treat a solution of Fluvastatin with 0.1 M HCl at 70°C for 2 hours.[21]

  • Base Hydrolysis: Treat with 0.1 M NaOH at 70°C for 2 hours.[21]

  • Oxidative Degradation: Treat with 3% H₂O₂ at 70°C for 2 hours.[21]

  • Thermal Degradation: Expose solid drug substance to heat (e.g., 80°C) for 24 hours.[21]

  • Photolytic Degradation: Expose a solution of the drug to UV light or direct sunlight for 24 hours.[21]

After exposure, neutralize the acid and base samples and dilute all samples appropriately before injection. The goal is to achieve 5-20% degradation of the active ingredient.

Section 2: In-Depth Troubleshooting Guides
Guide 1: Mastering Mobile Phase Optimization - The Power of pH

For an ionizable compound like Fluvastatin, the mobile phase pH is the most powerful parameter for controlling retention time and selectivity.[12][13][17] Fluvastatin has a carboxyl group, making it an acid. The relationship between pH and its ionization state is fundamental to its chromatographic behavior.

  • When pH < pKa: The compound is predominantly in its neutral, protonated form. This form is more hydrophobic and will be retained longer on a reversed-phase column.

  • When pH > pKa: The compound is predominantly in its ionized, deprotonated form. This form is more polar and will elute earlier.

  • When pH ≈ pKa: Both the ionized and unionized forms exist in significant concentrations, which can lead to poor peak shape (splitting or severe tailing).[14][17]

Therefore, the optimal pH is typically at least 1.5-2 units away from the analyte's pKa.

G cluster_pH Mobile Phase pH vs. Fluvastatin State cluster_Result Chromatographic Outcome Low_pH Low pH (e.g., 2.5-3.5) Protonated Unionized (COOH) More Hydrophobic Low_pH->Protonated High_pH High pH (e.g., > 6.0) Deprotonated Ionized (COO-) Less Hydrophobic High_pH->Deprotonated Retention Longer Retention Good Peak Shape Protonated->Retention Elution Shorter Retention Deprotonated->Elution

Diagram: Influence of mobile phase pH on Fluvastatin's chromatographic behavior.
Guide 2: Strategic Column Selection for Enhanced Selectivity

While a C18 column is a reliable starting point, it may not provide the necessary selectivity for all of Fluvastatin's impurities. When mobile phase adjustments fail, changing the stationary phase is the next logical step.[18][19] Different column chemistries interact with analytes through different mechanisms, which can drastically alter elution order and resolution.

Stationary PhasePrimary Interaction MechanismPotential Application for Fluvastatin
C18 (Octadecylsilane) Hydrophobic interactionsWorkhorse Column: Good retention for Fluvastatin and many non-polar impurities.[8][26]
C8 (Octylsilane) Hydrophobic interactions (less retentive than C18)Can be useful if retention times on a C18 are excessively long, allowing for faster analysis.
Phenyl-Hexyl Hydrophobic & π-π interactionsExcellent for separating compounds with aromatic rings. May offer unique selectivity for Fluvastatin and impurities with different aromatic structures.
Cyano (CN) Weak hydrophobic & dipole-dipole interactionsOffers a significantly different selectivity profile compared to alkyl phases. Can be run in both reversed-phase and normal-phase modes.
Embedded Polar Group (EPG) Hydrophobic & polar interactionsColumns with embedded amide or carbamate groups are highly end-capped and offer alternative selectivity for polar and acidic compounds, often with improved peak shape.
Guide 3: A Systematic Approach to Method Development

A structured approach to method development saves time and leads to more robust methods. This workflow is aligned with modern, lifecycle-based analytical procedure development as described in ICH Q14.[4][5]

Diagram: Systematic workflow for Fluvastatin method development.
Section 3: Protocols & Data Tables
Protocol 1: Step-by-Step Forced Degradation Study

Objective: To generate potential degradation products of Fluvastatin to ensure the analytical method is stability-indicating.

Materials:

  • Fluvastatin Sodium reference standard

  • Methanol, HPLC grade

  • Water, HPLC grade

  • 1 M HCl and 1 M NaOH

  • 30% H₂O₂

  • pH meter, volumetric flasks, pipettes

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve Fluvastatin Sodium in a suitable solvent (e.g., methanol/water) to create a stock solution of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Pipette 5 mL of the stock solution into a flask.

    • Add 5 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Heat at 70°C for 2 hours.[21]

    • Cool, neutralize with 0.2 M NaOH, and dilute to a final concentration of ~50 µg/mL with mobile phase.

  • Base Hydrolysis:

    • Repeat the process from step 2, but use 0.2 M NaOH for degradation and 0.2 M HCl for neutralization.[21]

  • Oxidative Degradation:

    • Pipette 5 mL of the stock solution into a flask.

    • Add 5 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

    • Heat at 70°C for 2 hours.[21]

    • Cool and dilute to ~50 µg/mL with mobile phase.

  • Analysis:

    • Inject an un-stressed sample, a blank, and each of the stressed samples.

    • Evaluate the chromatograms for new peaks, ensuring they are well-resolved from the main Fluvastatin peak (resolution > 2.0).

Table 1: Example HPLC Method Parameters from Pharmacopoeias
ParameterUSP Monograph (Fluvastatin Sodium)[7][16]European Pharmacopoeia (Fluvastatin Sodium)[27]
Column L1 packing (C18), 4.6 mm x 5 cm, 5 µmOctadecylsilyl silica gel for chromatography R (C18), 4.6 mm x 15 cm, 5 µm
Mobile Phase A 25% aq. tetramethylammonium hydroxide solution and water, pH adjusted to 7.2 with phosphoric acid.Solution of 1.4 g/L of potassium dihydrogen phosphate and 0.75 g/L of sodium hexanesulfonate, pH adjusted to 3.0 with phosphoric acid.
Mobile Phase B 25% aq. tetramethylammonium hydroxide solution and water in methanol/acetonitrile (60:40), pH 7.2.Acetonitrile
Elution GradientGradient
Flow Rate 3.0 mL/min1.5 mL/min
Column Temp. 35 °C40 °C
Detection 305 nm305 nm

Note: This table is a summary and for illustrative purposes. Users must consult the current official monographs for complete and up-to-date information.

Table 2: Common Fluvastatin Impurities
Impurity NameTypeTypical Control LimitNotes
Fluvastatin anti-isomer (3S,5R)StereoisomerResolution must be NLT 1.6 from Fluvastatin peak (USP).[16]Process-related impurity.
Fluvastatin LactoneDegradant/Process≤ 0.3% w/w[28]Can form under acidic conditions or during storage.
Fluvastatin Related Compound A (USP)Process Impurity-Specified impurity in the USP monograph.[7]
Fluvastatin Related Compound B (USP)Process Impurity-Specified impurity in the USP monograph.[7]
6-hydroxy FluvastatinMetabolite/Degradant≤ 0.2% w/w[28]An oxidative degradation product.

This guide provides a framework for developing and troubleshooting methods for Fluvastatin and its impurities. Successful method optimization relies on a systematic approach that combines an understanding of chromatographic theory with knowledge of the analyte's chemical properties. Always ensure that the final method is thoroughly validated according to ICH Q2(R2) guidelines to demonstrate it is fit for its intended purpose.[1][2][3]

References
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). Vertex AI Search.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). AMSbiopharma.
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22). Lab Manager.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs.ai. (2026, January 8). IntuitionLabs.ai.
  • development & validation of stability indicating hplc method for the determination of chromatographic purity of fluvastatin sodium - IJNRD. (2024, August 8). IJNRD.
  • Review on Forced Degradation Study of Statins - Asian Journal of Pharmaceutical Analysis. (2020, December 11). Asian Journal of Pharmaceutical Analysis.
  • USP Monographs: Fluvastatin Capsules - USP29-NF24. (n.d.). USP.
  • USP Monographs: Fluvastatin Sodium - USP29-NF24. (n.d.). USP.
  • Fluvastatin Sodium USP 2025. (2025, February 14). USP.
  • Fluvastatin sodium. (2014, April 2). European Pharmacopoeia 7.0.
  • Development and validation of a stability-indicating RP-HPLC method for the estimation of Fluvastatin sodium in bulk and - Open Access Research Journals Publication. (2021, October 7). Open Access Research Journals Publication.
  • New HPLC method for determination of fluvastatin anti-hyperlipidemic drug in bulk and pharmaceutical dosage using simvastatin as internal standard. (2023, July 26). Drug Analytical Research.
  • Forced degradation study of statins: A review - ResearchGate. (2018, November 25). ResearchGate.
  • Forced degradation and impurity profiling. (n.d.).
  • Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Fluvastatin Sodium in Bulk and Capsule Dosage Form - ResearchGate. (2017, March 20). ResearchGate.
  • Forced degradation study of statins: a review - SciSpace. (n.d.). SciSpace.
  • Separation of Closely Eluting Impurities by Selecting Appropriate Stationary Phase. (2020, August 22).
  • Spectroscopic and chromatographic determination of fluvastatin sodium in presence of its acid degradate. (n.d.).
  • Validated RP-HPLC method for fluvastatin sodium in bulk and its dosage form. (n.d.).
  • Development and validation of a stability-indicating RP-HPLC method for the estimation of Fluvastatin sodium in bulk and tablet dosage form | Request PDF - ResearchGate. (2025, August 6). ResearchGate.
  • The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.).
  • Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. (2025, May 15).
  • Fluvastatin Impurities and Related Compound - Veeprho. (n.d.). Veeprho.
  • public assessment report - Geneesmiddeleninformatiebank. (2015, August 18). Geneesmiddeleninformatiebank.
  • HPLC Troubleshooting Guide - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services. (2024, May 28). Aurigene Pharmaceutical Services.
  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds - Macedonian Pharmaceutical Bulletin. (n.d.). Macedonian Pharmaceutical Bulletin.
  • Exploring the Role of pH in HPLC Separation - Moravek. (2024, December 3). Moravek.
  • Review on Forced Degradation Study of Statins - Asian Journal of Pharmaceutical Analysis. (n.d.). Asian Journal of Pharmaceutical Analysis.
  • EUROPEAN PHARMACOPOEIA 11.3 To aid users the index includes a reference to the supplement in which the latest version of a text. (n.d.).
  • Technical Support Center: Optimizing (3R,5S)-Fluvastatin HPLC Analysis - Benchchem. (n.d.). Benchchem.
  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. (2023, December 27). Industry news.
  • How changing stationary phase chemistry can impact separation selectivity | Biotage. (2023, February 2). Biotage.
  • Public Assessment Report Scientific discussion Fluvastatine 20 mg and 40 mg PCH, capsules (fluvastatin sodium) NL/H. (n.d.).
  • Fluvastatin sodium European Pharmacopoeia (EP) Reference Standard - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • HPLC Analysis of Fluvastatin | PDF | High Performance Liquid Chromatography - Scribd. (n.d.). Scribd.
  • Development and validation of a stability-indicating UPLC method for rosuvastatin and its related impurities in pharmaceutical dosage forms - SciELO. (n.d.). SciELO.
  • Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods | LCGC International. (2023, April 1). LCGC International.
  • ISSN: 2320-5407 Int. J. Adv. Res. 12(09), 31-41 - International Journal of Advanced Research (IJAR). (n.d.). International Journal of Advanced Research (IJAR).
  • A High Sensitivity Method for the Quantification of Fluvastatin in Plasma Using an Agilent 1290 Infi nity Binary LC and an Agile. (n.d.).

Sources

Troubleshooting

Technical Support Center: Fluvastatin Sodium Batch Failure &amp; Impurity Analysis

Current Status: Operational Role: Senior Application Scientist Topic: Root Cause Analysis (RCA) of Fluvastatin Sodium Impurities Introduction: The High-Stakes of Statin Purity Welcome to the Fluvastatin Technical Support...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Topic: Root Cause Analysis (RCA) of Fluvastatin Sodium Impurities

Introduction: The High-Stakes of Statin Purity

Welcome to the Fluvastatin Technical Support Hub. If you are here, you are likely facing a batch failure due to Out-of-Specification (OOS) impurities or an unexpected retention time shift in your HPLC data.

Fluvastatin Sodium is unique among statins. Unlike the fermentation-derived lovastatin, it is fully synthetic. Its core structure—a fluorophenyl-indole ring attached to a chiral heptenoic acid side chain—presents three distinct vulnerability vectors:

  • Stereochemical Instability: The syn-diol structure (3R, 5S / 3S, 5R) can degrade into the thermodynamically stable lactone or the "anti" diastereomer.

  • Photolability: The indole moiety acts as a fluorophore, making it highly susceptible to UV-induced photocyclization.

  • pH Sensitivity: The equilibrium between the active hydroxy-acid form and the inactive lactone is governed strictly by pH, often leading to "false" OOS results during analysis.

This guide is structured to help you isolate the root cause of your failure, distinguishing between synthetic process failures , storage degradation , and analytical artifacts .

Module 1: The "Ghost" Peak (Lactonization & pH Artifacts)

Symptom: You observe a growing impurity peak at RRT ~1.2–1.3 (relative to Fluvastatin) that increases over time in the autosampler or during stability testing.

Root Cause: The Acid/Lactone Equilibrium

Fluvastatin exists in an equilibrium between its active Open-Ring Hydroxy Acid form and the inactive Closed-Ring Lactone form. This reaction is reversible and pH-driven.

  • Acidic Conditions (pH < 6): Rapid dehydration occurs, cyclizing the diol into the lactone.

  • Basic Conditions (pH > 8): The lactone hydrolyzes back to the open acid form.

Critical Troubleshooting Question: Is the impurity present in the bulk drug substance, or did you create it during sample preparation?

Diagnostic Protocol: The pH Stress Test
StepActionExpected Outcome (If Lactone is the Cause)
1 Check Diluent pH If your HPLC diluent is acidic (or pure acetonitrile/water without buffer), lactonization is occurring in the vial.
2 Base Spike Test Take the failed sample vial. Add 10µL of 0.1N NaOH. Re-inject immediately.
3 Buffer Verification Ensure the mobile phase contains Ammonium Acetate (pH ~7.0–8.0).
Visualizing the Mechanism

LactoneEquilibrium Acid Fluvastatin (Open Acid) Active Form Intermediate Transition State (Dehydration) Acid->Intermediate acidic pH / Heat Intermediate->Acid basic pH (NaOH) Lactone Fluvastatin Lactone Inactive Impurity Intermediate->Lactone - H2O Lactone->Intermediate + H2O

Figure 1: The reversible pH-dependent pathway between Fluvastatin and its Lactone impurity.

Module 2: Stereochemical Failure (The Anti-Isomer)

Symptom: A peak appears very close to the main peak (often RRT 0.95 or 1.05 depending on the column) that does not disappear with pH adjustment.

Root Cause: Synthetic Stereocontrol Failure

Fluvastatin contains two chiral centers at C3 and C5. The active pharmaceutical ingredient (API) is the racemate of the syn isomers ((3R, 5S) and (3S, 5R)).

  • The Impurity: The Anti-Isomer (3S, 5S or 3R, 5R).

  • Origin: This is almost exclusively a Process Impurity , not a degradant. It stems from a lack of stereoselectivity during the reduction of the ketone intermediate (often the 5-hydroxy-3-keto precursor) to the diol.

Diagnostic Protocol: Chiral Resolution

Standard C18 columns often fail to separate the syn (drug) from the anti (impurity) effectively.

  • Method Switch: Utilize a Chiral HPLC method (e.g., Chiralcel OD-R or OD-H).[1]

  • Mobile Phase: Acetonitrile : Methanol : Water (24:36:[1][2]40) with 0.1% Formic Acid (Note: Low pH is acceptable here for short runs to separate isomers, but watch for lactonization).

  • Acceptance Criteria: The anti-isomer limit is typically tight (< 0.5%) because it has different pharmacological activity and toxicity profiles.

Module 3: Photodegradation (The Benzocarbazole Spike)

Symptom: Multiple unknown peaks appear after the sample is exposed to light (e.g., clear glassware on the bench).

Root Cause: Photocyclization

The indole ring in Fluvastatin is a powerful chromophore. Upon UV exposure (specifically UVA), it undergoes an electrocyclic reaction.

  • Mechanism: The fluorophenyl group cyclizes with the indole ring.

  • Product: A Benzocarbazole-like derivative.

  • Toxicity: These photoproducts are often more cytotoxic than the parent drug.

Troubleshooting Checklist

Summary of Key Impurities & RRTs

Use this table to tentatively identify your impurity based on Relative Retention Time (RRT) (Note: RRTs vary by method; these are typical for standard C18 pharmacopeial methods).

Impurity TypeTypical RRTOriginMitigation Strategy
Anti-Isomer ~0.95 - 1.05Synthetic ProcessImprove stereoselective reduction (e.g., syn-selective borohydride reduction).
Fluvastatin Lactone ~1.20 - 1.30Degradation / ArtifactAdjust sample pH to >8.0; Keep mobile phase buffered.
Photoproducts Multi-peak (0.5 - 0.8)Storage / HandlingProtect from light strictly (Amber glass).
Oxidative Degradants < 0.5 (Early eluting)StorageUse antioxidants; Nitrogen purge containers.

Master Troubleshooting Logic Tree

Follow this decision tree to determine the root cause of your batch failure.

RootCauseAnalysis Start Batch Failure: Impurity > Limit CheckRRT Check RRT of Impurity Start->CheckRRT LactoneBranch RRT ~1.2 - 1.3 (Lactone Region) CheckRRT->LactoneBranch CloseEluting RRT ~1.0 (Close Eluting) CheckRRT->CloseEluting EarlyEluting RRT < 0.8 (Early Eluting) CheckRRT->EarlyEluting pHTest Perform pH Spike Test (Add NaOH) LactoneBranch->pHTest ChiralCheck Run Chiral HPLC CloseEluting->ChiralCheck LightCheck Check Light Exposure EarlyEluting->LightCheck Disappears Peak Disappears pHTest->Disappears Persists Peak Persists pHTest->Persists Artifact Root Cause: Analytical Artifact (Adjust Diluent pH) Disappears->Artifact RealDegradant Root Cause: Storage Degradation (Moisture/Heat) Persists->RealDegradant IsomerConfirm Confirmed Anti-Isomer ChiralCheck->IsomerConfirm ProcessFail Root Cause: Synthetic Failure (Reduction Step) IsomerConfirm->ProcessFail PhotoProd Root Cause: Photodegradation (Benzocarbazole) LightCheck->PhotoProd

Figure 2: Step-by-step logic flow for identifying Fluvastatin impurities.

References

  • Hafner, A., et al. (2007). DFT study on hydroxy acid-lactone interconversion of statins: The case of fluvastatin. Journal of Molecular Structure: THEOCHEM.

  • Cermola, F., et al. (2007). The phototoxicity of fluvastatin, an HMG-CoA reductase inhibitor, is mediated by the formation of a benzocarbazole-like photoproduct.[3] Chemical Research in Toxicology.

  • BenchChem. (2025).[1] Chiral Separation of Fluvastatin Enantiomers by High-Performance Liquid Chromatography.

  • PubChem. (2025). Fluvastatin Sodium Compound Summary. National Library of Medicine.

  • International Conference on Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of different Fluvastatin synthetic routes and their impurity profiles

An in-depth comparative analysis of the primary synthetic routes for Fluvastatin, a fully synthetic HMG-CoA reductase inhibitor. This guide provides a detailed examination of the process chemistry, highlights the advanta...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth comparative analysis of the primary synthetic routes for Fluvastatin, a fully synthetic HMG-CoA reductase inhibitor. This guide provides a detailed examination of the process chemistry, highlights the advantages and disadvantages of each route, and critically analyzes their resulting impurity profiles from a drug development and regulatory perspective.

Introduction: The Synthetic Challenge of Fluvastatin

Fluvastatin was the first entirely synthetic HMG-CoA reductase inhibitor, or "statin," to be commercialized.[1][2] Unlike its predecessors, which were derived from fungal fermentation, Fluvastatin's structure presented a unique synthetic challenge. It consists of a substituted indole heterocyclic core linked to a chiral 3,5-dihydroxy-6-heptenoic acid side chain.[3][4] The successful synthesis of Fluvastatin hinges on two critical aspects: the efficient construction of the indole core and the precise stereochemical control of the two chiral centers on the side chain to form the desired (3R, 5S) syn-diol, which is crucial for its pharmacological activity.[2]

The choice of synthetic route is a critical decision in pharmaceutical manufacturing. It directly impacts not only the economic viability of the process through yield and reagent cost but also the safety and efficacy of the final Active Pharmaceutical Ingredient (API) by defining its impurity profile. This guide offers a comparative analysis of prominent Fluvastatin synthetic routes, providing researchers and drug development professionals with the insights needed to navigate the complexities of its synthesis and control.

Retrosynthetic Overview

A common strategy for Fluvastatin synthesis involves disconnecting the molecule into two primary building blocks: the indole core and the heptenoic acid side chain. The specific methods for constructing these fragments and coupling them define the major synthetic routes.

G Fluvastatin Fluvastatin Sodium Coupling Coupling Reaction (e.g., Wittig, Heck, Aldol) Fluvastatin->Coupling Final Hydrolysis & Salt Formation IndoleCore Indole Core (3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) fragment Coupling->IndoleCore SideChain Side Chain Precursor (Chiral C7 fragment) Coupling->SideChain

Caption: General retrosynthetic disconnection of Fluvastatin.

Comparative Analysis of Major Synthetic Routes

We will examine three distinct and representative strategies for Fluvastatin synthesis: the industrial linear approach, a convergent strategy using modern coupling reactions, and an enantioselective approach focused on early introduction of chirality.

Route 1: The Industrial "One-Pot" Aldol-Reduction Approach

This route, representing an evolution of the original manufacturing process, is characterized by a linear sequence where the side chain is built directly onto the indole core through an aldol-type condensation.[3]

Key Synthetic Steps:

  • Indole Core Synthesis: The synthesis begins with the construction of the 3-(4-fluorophenyl)-1-isopropyl-1H-indole core. This is often achieved through a Bischler-Möhlau or similar indole synthesis, for instance, by reacting 2-bromo-4'-fluoroacetophenone with N-isopropylaniline.[5][6]

  • Vilsmeier-Haack Formylation: The indole core is formylated at the 2-position to yield an aldehyde.

  • Aldol Condensation & Reduction: The key step involves an aldol-like condensation between the indole-2-carbaldehyde derivative and the dianion of an acetoacetate ester (e.g., tert-butyl acetoacetate).[3] This is immediately followed by a diastereoselective reduction of the resulting keto group to furnish the desired syn-1,3-diol. The choice of reducing agent is critical for stereocontrol; borane complexes like methoxydiethylborane followed by sodium borohydride are often used to favor the syn isomer.[7]

  • Hydrolysis: The final step is the saponification of the ester to yield Fluvastatin, which is then isolated as its sodium salt.[7][8]

Causality Behind Experimental Choices:

  • The 'one-pot' approach, where the condensation and reduction occur in the same vessel without isolating the keto-intermediate, significantly improves process efficiency and overall yield by minimizing handling losses.[3]

  • Low-temperature reduction is employed to maximize the diastereoselectivity towards the syn-diol, as higher temperatures can lead to a greater proportion of the undesired anti-isomer.[7]

Impurity Profile:

  • Anti-isomer (diastereomer): The most critical impurity, arising from incomplete stereocontrol during the ketone reduction. Its level must be strictly controlled, often to less than 0.8%.[7][8]

  • 3-Keto Fluvastatin: Results from incomplete reduction of the β-hydroxy ketoester intermediate.[9]

  • Fluvastatin Lactone: Formed by intramolecular cyclization of the dihydroxy acid side chain, particularly under acidic conditions or during storage.[9][10]

  • Over-reduction Products: Potential side products if the reduction conditions are too harsh, affecting the double bond on the heptenoic side chain.

Route 2: Convergent Larock Indole Synthesis and Heck Coupling

This approach exemplifies a convergent strategy where the two key fragments are synthesized independently and then joined together, offering greater flexibility and potentially better overall purity.

Key Synthetic Steps:

  • Side Chain Synthesis: A chiral C7 side chain precursor containing the syn-1,3-diol is prepared first. This is often sourced from a chiral pool starting material or synthesized via asymmetric methods.

  • Indole Core Synthesis (Larock): A highly efficient Larock indole synthesis is used to create a 2-substituted indole. This palladium-catalyzed reaction couples a 2-iodoaniline derivative with a disubstituted alkyne.[5] This method provides excellent regioselectivity.

  • Heck Coupling: The pre-formed indole core is coupled with the chiral side chain fragment using a palladium-catalyzed Heck reaction to form the C-C bond, creating the complete Fluvastatin skeleton.[5]

  • Deprotection and Hydrolysis: Removal of any protecting groups on the diol and hydrolysis of the ester yields the final product.

Causality Behind Experimental Choices:

  • Convergent Strategy: Synthesizing complex fragments separately and coupling them late in the sequence generally leads to higher overall yields and simplifies the purification of the final product compared to a long linear synthesis.

  • Larock Indole Synthesis: This method is powerful for creating highly substituted indoles in a single step, avoiding the regioselectivity issues that can plague classical methods like the Fischer indole synthesis.[5]

Impurity Profile:

  • Palladium Residues: A key concern is the presence of residual palladium catalyst from the Larock and Heck reactions, which is a heavy metal impurity that must be removed to levels compliant with ICH Q3D guidelines.

  • Phosphine Ligand Oxides: Byproducts from the phosphine ligands used in the coupling reactions.

  • Homocoupling Products: Side products arising from the coupling of two indole or two side-chain fragments.

  • Des-fluoro Impurity: Can arise if the starting material for the indole synthesis is contaminated with non-fluorinated analogues.[10]

Route 3: Asymmetric Synthesis via Chiral Ligands

This route prioritizes establishing the correct stereochemistry from the outset using catalytic asymmetric reactions, which is the most elegant approach to minimizing stereoisomeric impurities.

Key Synthetic Steps:

  • Indole Core Synthesis: The indole core is prepared similarly to other routes.

  • Asymmetric Aldol Reaction: The key step involves the reaction of an aldehyde (derived from the indole core) with diketene in the presence of a chiral catalyst, such as a titanium complex with a chiral Schiff base ligand.[3] This reaction sets the first stereocenter.

  • Diastereoselective Reduction: The resulting β-hydroxy ketoester is then reduced. The existing stereocenter directs the reduction of the ketone, often with high diastereoselectivity, to form the syn-diol.

  • Saponification: Final hydrolysis affords the Fluvastatin sodium salt with very high enantiomeric excess (>99% ee).[3]

Causality Behind Experimental Choices:

  • Catalytic Asymmetry: Using a small amount of a chiral catalyst to generate large quantities of a chiral product is highly efficient and atom-economical. It avoids the need for chiral auxiliaries that must be added and later removed.

  • High Enantioselectivity: This approach directly generates the desired enantiomer in high purity, obviating the need for chiral resolution or complex purification steps to remove the unwanted enantiomer.[3]

Impurity Profile:

  • Trace Chiral Ligand/Metal Catalyst: The catalyst used in the asymmetric step must be purged from the final product.

  • Anti-isomer: While significantly reduced compared to non-asymmetric routes, it can still be formed if the diastereoselective reduction is not perfectly efficient.

  • Unreacted Diketene Adducts: Potential process-related impurities from the asymmetric aldol step.

Summary of Synthetic Routes and Impurity Profiles

Parameter Route 1: Industrial Aldol-Reduction Route 2: Convergent Heck Coupling Route 3: Asymmetric Synthesis
Strategy Linear, side-chain built on coreConvergent, pre-formed fragments coupledLinear, with early asymmetric induction
Key Reaction Aldol condensation / Diastereoselective reduction[3][7]Larock Indole Synthesis / Heck Coupling[5]Catalytic Asymmetric Aldol Reaction[3]
Primary Advantage Process-proven, scalable, 'one-pot' efficiencyHigh flexibility, potentially higher overall purityExcellent stereocontrol, minimal isomeric impurities
Primary Disadvantage Control of anti-isomer can be challengingRequires expensive Pd catalysts, potential metal contaminationHigh cost of chiral ligands and catalysts
Key Impurities - Anti-isomer (diastereomer)[7][8]- 3-Keto Fluvastatin[9]- Fluvastatin Lactone[10]- Residual Palladium [ICH Q3D]- Phosphine oxides- Homocoupling byproducts- Residual chiral catalyst/ligand- Lower levels of anti-isomer- Diketene-related byproducts

Regulatory Framework and Control Strategy

The control of impurities is governed by the International Council for Harmonisation (ICH) guidelines, primarily ICH Q3A(R2) for new drug substances and Q3B(R2) for new drug products.[11][12][13][14] These guidelines set thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.

  • Reporting Threshold: The level at which an impurity must be reported. For a typical Fluvastatin dose, this is often around 0.05%.[11][15]

  • Identification Threshold: The level above which the structure of an impurity must be determined (typically ≥0.10%).[10][15]

  • Qualification Threshold: The level above which an impurity must be assessed for safety (typically ≥0.15%).[15]

A robust control strategy involves a deep understanding of the synthetic process to identify potential impurities and the use of validated analytical methods to quantify them in every batch.

G cluster_0 Process Development & Control cluster_1 Analytical & Regulatory Workflow Syn Synthesis of Crude Fluvastatin Ana Impurity Profiling (HPLC / LC-MS) Syn->Ana Sample Pur Purification (e.g., Crystallization) Spec Release Testing vs. Specification Pur->Spec Sample API Final API ICH Compare to ICH Q3A Thresholds Ana->ICH Quantify Impurities ICH->Pur Purge if > Limit Spec->API Release Batch

Caption: Workflow for impurity control in Fluvastatin manufacturing.

Experimental Protocol: HPLC Method for Impurity Profiling

This section provides a representative reversed-phase HPLC (RP-HPLC) method for the quantification of Fluvastatin and its related substances. This method must be fully validated according to ICH Q2(R1) guidelines before implementation.

Objective: To separate and quantify Fluvastatin Sodium, the anti-isomer, 3-Keto Fluvastatin, and Fluvastatin Lactone.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a UV or Diode Array Detector (DAD).

  • Stationary Phase: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Buffer solution (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid).

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile:Water (50:50 v/v).

  • Reference Standards: Fluvastatin Sodium, Fluvastatin anti-isomer, and other known impurities.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 305 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 70 30
    25 30 70
    30 30 70
    32 70 30

    | 40 | 70 | 30 |

3. Sample Preparation:

  • Accurately weigh and dissolve an appropriate amount of Fluvastatin API in the diluent to achieve a final concentration of approximately 0.5 mg/mL.

4. System Suitability Test (SST):

  • Before sample analysis, inject a solution containing Fluvastatin and key impurities.

  • Resolution: The resolution between the Fluvastatin peak and the anti-isomer peak should be ≥ 2.0.

  • Tailing Factor: The tailing factor for the Fluvastatin peak should be ≤ 1.5.

  • Precision: Relative standard deviation (RSD) of ≤ 2.0% for six replicate injections of the standard solution.

5. Calculation:

  • Calculate the percentage of each impurity using the area normalization method or against a qualified reference standard.

Trustworthiness of the Protocol: This method is designed to be self-validating. The SST parameters ensure that the chromatographic system is performing adequately to provide accurate and reproducible results on a given day. Failure to meet SST criteria indicates a problem with the system (e.g., column degradation, mobile phase issue) that must be rectified before proceeding with sample analysis.

Conclusion

The synthesis of Fluvastatin offers a compelling case study in the evolution of pharmaceutical process chemistry. The choice of a synthetic route involves a critical trade-off between manufacturing efficiency, cost, and the ultimate purity of the API.

  • The industrial aldol-reduction route is optimized for scale and throughput but requires stringent control over the reduction step to minimize the critical anti-isomer impurity.

  • Convergent routes utilizing modern coupling chemistry offer elegance and flexibility, but introduce challenges related to catalyst removal and the cost of reagents.

  • Asymmetric synthesis represents the most advanced approach, providing unparalleled stereocontrol and a cleaner impurity profile at the cost of more expensive and specialized catalysts.

Ultimately, the selection of a synthetic strategy must be supported by a robust analytical control program capable of detecting and quantifying all relevant impurities, ensuring that the final product meets the rigorous safety and quality standards demanded by regulatory authorities worldwide.

References

  • ResearchGate. An Improved Manufacturing Process for Fluvastatin. Available from: [Link]

  • Veeprho. Fluvastatin Impurities and Related Compound. Available from: [Link]

  • Google Patents. EP1634870A1 - Process and intermediates for the selective synthesis of Fluvastatin.
  • Chemistry Stack Exchange. Synthesis Golf I: Sodium Fluvastatin. Available from: [Link]

  • Google Patents. EP1825847A2 - Fluvastatin sodium pharmaceutical compositions.
  • Google Patents. US7662848B2 - Process for the preparation of Fluvastatin Sodium salt.
  • Oriental Journal of Chemistry. An efficient industrial process for the preparation of fluvastatin sodium. Available from: [Link]

  • Google Patents. US20080033030A1 - Fluvastatin sodium pharmaceutical compositions.
  • Pharmaffiliates. Fluvastatin-impurities. Available from: [Link]

  • PubMed. Development and pharmacology of fluvastatin. Available from: [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. Available from: [Link]

  • ICH. Impurities in New Drug Substances Q3A(R2). Available from: [Link]

  • IntechOpen. Advances in Impurity Profiling of Pharmaceutical Formulations. Available from: [Link]

  • CuriRx. Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Available from: [Link]

  • MDPI. Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs. Available from: [Link]

  • Journal of Chemical Reviews. A Review on Synthesis and Applications of Statin Family. Available from: [Link]

  • ResearchGate. Clinical pharmacokinetics of fluvastatin with reference to other HMG-CoA reductase inhibitors. Available from: [Link]

  • Research and Reviews: A Journal of Pharmaceutical Science. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Impurity Profiling for Pharmaceutical Product by using Different Analytical Techniques: An Overview. Available from: [Link]

  • Indo American Journal of Pharmaceutical Sciences. Impurity profiling and drug characterization: backdrop and approach. Available from: [Link]

  • European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances. Available from: [Link]

  • European Medicines Agency. ICH Q3B (R2) Impurities in new drug products. Available from: [Link]

  • PubChem. Fluvastatin. Available from: [Link]

Sources

Comparative

A Comparative Guide to Stability-Indicating Assay Method Validation for Fluvastatin

This guide provides a comprehensive comparison of stability-indicating assay methods for Fluvastatin, offering in-depth technical insights and experimental data for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of stability-indicating assay methods for Fluvastatin, offering in-depth technical insights and experimental data for researchers, scientists, and drug development professionals. The focus is on the validation of a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, benchmarked against other analytical techniques.

The Criticality of Stability-Indicating Methods

In pharmaceutical development, a stability-indicating assay method (SIAM) is paramount. It is a validated quantitative analytical procedure that can detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. Crucially, it must also be able to separate and quantify the degradation products formed during stability studies.[1][2] The International Council for Harmonisation (ICH) guidelines mandate stress testing to elucidate the intrinsic stability of the drug substance and to develop and validate a suitable stability-indicating method.[3][4]

Fluvastatin, a synthetic lipid-lowering agent, is susceptible to degradation under various conditions.[1][3] Therefore, a well-validated stability-indicating method is essential to ensure the quality, safety, and efficacy of its pharmaceutical formulations throughout their shelf life.

Comparative Analysis of Analytical Techniques for Fluvastatin

Several analytical techniques can be employed for the quantification of Fluvastatin. However, their suitability for a stability-indicating assay varies significantly.

Analytical Technique Principle Advantages Limitations for Stability-Indicating Assays
RP-HPLC with UV Detection Separation based on polarity, detection via UV absorbance.High specificity, resolution, and sensitivity.[5] Capable of separating the API from its degradation products.[6]Requires skilled operators and can be more time-consuming for method development.[7]
UV-Visible Spectrophotometry Measures the absorbance of UV-Visible light by the analyte.Simple, rapid, and cost-effective.[7]Lacks specificity; degradation products with similar chromophores can interfere with the API's signal, leading to inaccurate results.[8][9]
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field.High separation efficiency and requires small sample volumes.Can have lower sensitivity and reproducibility compared to HPLC for some applications.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass-analyzing capability of a mass spectrometer.Provides structural information about degradation products, aiding in their identification.[7]Higher cost and complexity compared to HPLC-UV.[5]

For a robust stability-indicating assay of Fluvastatin, RP-HPLC with UV detection emerges as the most suitable technique due to its superior specificity and ability to resolve the parent drug from its potential degradants.

In-Depth Validation of a Stability-Indicating RP-HPLC Method for Fluvastatin

The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose.[10][11][12] The following sections detail the experimental protocol and validation of a stability-indicating RP-HPLC method for Fluvastatin, adhering to the ICH Q2(R1) guidelines.[10][11]

Experimental Protocol: RP-HPLC Method

A previously developed and validated RP-HPLC method is presented here as a robust example.[13][14][15]

  • Chromatographic System: A liquid chromatograph equipped with a UV detector.

  • Column: Hypersil ODS C18 column (150 x 4.6 mm, 5 µm particle size).[13][14][15]

  • Mobile Phase: A mixture of methanol, 20mM Phosphate buffer (pH 3.2, adjusted with phosphoric acid), and acetonitrile in the ratio of 55:30:15 (v/v/v).[13][14][15]

  • Flow Rate: 1.1 mL/minute.[13][14][15]

  • Detection Wavelength: 234 nm.[13][14][15]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Internal Standard (optional but recommended): Simvastatin.[6]

Forced Degradation Studies (Stress Testing)

To demonstrate the stability-indicating nature of the method, forced degradation studies are performed on Fluvastatin.[1][2] The goal is to achieve 5-20% degradation of the active ingredient.[4]

  • Acid Hydrolysis: Reflux with 1 N HCl for approximately 90 minutes at 100°C.[16]

  • Base Hydrolysis: Treat with 0.1 M NaOH at 100°C for 5 minutes.

  • Oxidative Degradation: Treat with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid drug to 100°C for 10 minutes.

  • Photolytic Degradation: Expose the drug substance to a minimum of 1.2 million lux hours and 200 watt-hours/m² of UV and visible light.[2][17]

The developed HPLC method must be able to separate the Fluvastatin peak from all the degradation product peaks generated under these stress conditions, demonstrating its specificity.

Method Validation Parameters

The following validation characteristics are essential to ensure the reliability of the analytical method.

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10] The chromatograms from the forced degradation studies are used to demonstrate specificity. The Fluvastatin peak should be well-resolved from any degradation peaks, and peak purity analysis should confirm the absence of co-eluting impurities.[17]

G cluster_specificity Specificity Assessment Fluvastatin Fluvastatin API StressConditions Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Fluvastatin->StressConditions HPLC_Analysis RP-HPLC Analysis Fluvastatin->HPLC_Analysis DegradationProducts Degradation Products StressConditions->DegradationProducts DegradationProducts->HPLC_Analysis Chromatogram Chromatogram HPLC_Analysis->Chromatogram PeakPurity Peak Purity Analysis Chromatogram->PeakPurity Resolution Resolution (Rs > 2) Chromatogram->Resolution Validation Specificity Validated PeakPurity->Validation Resolution->Validation G cluster_validation Method Validation Workflow Start Method Development Specificity Specificity Start->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated Validated Method Robustness->Validated

Sources

Validation

in silico toxicity assessment of Fluvastatin 3-Oxo-4,6-diene O-tert-Butyl Ester

In Silico Toxicity Assessment: Fluvastatin 3-Oxo-4,6-diene O-tert-Butyl Ester[1][2] Executive Summary Compound: Fluvastatin 3-Oxo-4,6-diene O-tert-Butyl Ester (CAS: 920275-08-7) Role: Process-Related Impurity / Intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

In Silico Toxicity Assessment: Fluvastatin 3-Oxo-4,6-diene O-tert-Butyl Ester[1][2]

Executive Summary

Compound: Fluvastatin 3-Oxo-4,6-diene O-tert-Butyl Ester (CAS: 920275-08-7) Role: Process-Related Impurity / Intermediate Assessment Verdict: Class 3 (ICH M7) – Alerting Structure, unrelated to API mechanism.[1][2]

This guide provides a rigorous in silico toxicological evaluation of Fluvastatin 3-Oxo-4,6-diene O-tert-Butyl Ester , a specific impurity arising during the synthesis of Fluvastatin.[1][2] Unlike the parent drug (a 3,5-diol heptenoic acid), this impurity possesses a 3-oxo-4,6-diene motif—a conjugated system that acts as a vinylogous Michael acceptor.[1][2]

Our assessment utilizes a consensus methodology combining Expert Rule-Based (knowledge) and Statistical-Based (QSAR) systems, strictly adhering to ICH M7(R2) guidelines. The presence of the


-unsaturated ketone functionality triggers structural alerts for genotoxicity, necessitating experimental verification via the Ames test (OECD 471) if levels exceed the Threshold of Toxicological Concern (TTC).[2]

Compound Profile & Structural Alert Analysis

To understand the toxicity profile, we must first dissect the chemical architecture relative to the parent molecule.[2]

FeatureFluvastatin (Parent API)Fluvastatin 3-Oxo-4,6-diene O-t-Butyl Ester
CAS 93957-54-1920275-08-7
Side Chain 3,5-dihydroxy-6-heptenoic acid3-oxo-4,6-heptadienoic acid t-butyl ester
Electrophilicity Low (Stable diol)High (Conjugated Dienone)
Lipophilicity Moderate (Acid/Salt)High (t-Butyl Ester)
Reactive Alert NoneMichael Acceptor (Genotoxicity Alert)
Mechanistic Alert: The Vinylogous Michael Acceptor

The core safety concern lies in the 3-oxo-4,6-diene system.[1][2]

  • Electrophilic Center: The carbonyl oxygen at C3 withdraws electron density, rendering C4, C6, and potentially C7 electron-deficient.[2]

  • Michael Addition: Nucleophiles (e.g., DNA bases like Guanine-N7 or protein thiols) can attack the

    
    -carbon (C5) or 
    
    
    
    -carbon (C7) in a conjugate addition reaction.[1][2]
  • Consequence: Covalent binding to DNA can lead to adduct formation, causing replication errors and potential mutagenicity.[2]

Visualizing the Reactive Pathway:

ReactionPathway cluster_0 Structural Alert Mechanism Impurity Fluvastatin 3-Oxo-4,6-diene O-tert-Butyl Ester ReactiveSpecies Electrophilic Dienone (Michael Acceptor) Impurity->ReactiveSpecies Intrinsic Structure Activation Metabolic Activation (Not always required for direct alkylators) DNA_Interaction Covalent Binding to DNA (Guanine N7) ReactiveSpecies->DNA_Interaction Nucleophilic Attack Outcome Mutagenicity (Ames Positive Potential) DNA_Interaction->Outcome Replication Error

Caption: Mechanistic pathway of the 3-oxo-4,6-diene moiety acting as a Michael Acceptor to induce potential DNA damage.[1][2][3]

Comparative In Silico Methodology

Per ICH M7, a compliant assessment requires two complementary QSAR methodologies:

  • Expert Rule-Based: Uses encoded toxicological knowledge (e.g., Derek Nexus, Toxtree).[1][2]

  • Statistical-Based: Uses mathematical models derived from training sets (e.g., VEGA, SARah, T.E.S.T.).[2]

Assessment Protocol

Step 1: Rule-Based Analysis (e.g., Derek Nexus) [1][2]

  • Input: SMILES string of CAS 920275-08-7.

  • Predicted Alert:

    
    -Unsaturated Carbonyl.
    
  • Reasoning: The software identifies the C=C-C=C-C=O motif. It flags this as a plausible alkylating agent.[2]

  • Likelihood: "Plausible" (Standard confidence).

  • Mitigation Factors: The software checks for steric hindrance.[2] The bulky tert-butyl group is at the ester end (C1), distinct from the reactive diene system (C4-C7).[1][2] Therefore, the tert-butyl group likely offers minimal steric protection against nucleophilic attack at the diene.[2]

Step 2: Statistical Analysis (e.g., VEGA / T.E.S.T.) [1][2]

  • Model: Mutagenicity (Ames test) Consensus Model.

  • Applicability Domain (AD): Critical check. Is the "fluorophenyl-indole" scaffold with a "dienone" side chain represented in the training set?

    • Result: Likely In Domain .[2] Statins and their degradation products are well-documented.[1][2]

  • Prediction: Positive.[1][2]

  • Nearest Neighbors: Search identifies other linear dienones (e.g., sorbic acid derivatives, though less toxic) and other statin degradation products.[2] If neighbors are mutagenic, the prediction is reinforced.[2]

Step 3: Consensus Verdict

  • Result: Positive Prediction.

  • ICH M7 Classification: Class 3 (Alerting structure, unrelated to the drug substance structure, no specific experimental data available).[2]

  • Action Required: This impurity cannot be treated as a non-mutagenic impurity (Class 5) without experimental data.

Toxicity Endpoints & Risk Profile

EndpointPredictionConfidenceMechanistic Insight
Mutagenicity (Ames) POSITIVE HighThe conjugated dienone is a classic structural alert for bacterial reverse mutation.[1][2]
Carcinogenicity EQUIVOCAL MediumWhile mutagenic potential exists, rapid hydrolysis of the t-butyl ester in vivo might yield the free acid, which is more readily excreted.
Hepatotoxicity MODERATE MediumThe parent (Fluvastatin) targets the liver.[1][2] The increased lipophilicity (t-butyl ester) may alter hepatic uptake and retention, potentially increasing local stress.[1][2]
Skin Sensitization POSITIVE HighMichael acceptors are potent skin sensitizers (haptenization of skin proteins).[1][2]

Experimental Validation Protocol (The "Self-Validating" System)

Since the in silico assessment flags a high risk (Class 3), you must validate this experimentally.[2] Do not rely solely on the software.[2]

Workflow: The ICH M7 Compliance Loop

ValidationWorkflow Start Impurity Identified: Fluvastatin 3-Oxo-4,6-diene O-tert-Butyl Ester QSAR In Silico Assessment (Derek + VEGA) Start->QSAR Decision Consensus Result? QSAR->Decision Class5 Negative/Negative (Class 5) Decision->Class5 No Alerts Class3 Positive/Equivocal (Class 3) Decision->Class3 Alert Found Control1 Control as Non-Mutagenic (Higher Limits) Class5->Control1 Ames Bacterial Reverse Mutation Test (OECD 471) Class3->Ames REQUIRED AmesNeg Ames Negative Ames->AmesNeg AmesPos Ames Positive Ames->AmesPos AmesNeg->Control1 Reclassify to Class 5 Control2 Control to TTC Levels (< 1.5 µg/day) AmesPos->Control2 Confirm Class 2

Caption: Decision tree for validating the in silico prediction per ICH M7(R2) guidelines.

Detailed Protocol: OECD 471 (Ames Test) for Lipophilic Esters

This specific compound is a t-butyl ester , making it highly lipophilic and potentially insoluble in standard aqueous buffers.[1][2] A standard Ames protocol may fail due to precipitation.[2]

  • Solvent Selection: Use DMSO (Dimethyl sulfoxide) .[1][2] Ensure the compound is fully soluble.[2] If precipitation occurs upon addition to the top agar, consider the "Treat and Wash" method to ensure bacterial exposure without physical interference from precipitate.[2]

  • Strains:

    • S. typhimurium TA98 (detects frameshifts – likely target for bulky adducts).[1][2]

    • S. typhimurium TA100 (detects base-pair substitutions).[1][2]

    • E. coli WP2 uvrA (detects oxidizing mutagens/cross-linking).[1][2]

  • Metabolic Activation: Perform With and Without S9 fraction (rat liver extract).

    • Hypothesis: The esterases in S9 may hydrolyze the t-butyl ester to the free acid (3-oxo-4,6-diene acid).[1][2] Comparing +/- S9 results will reveal if the ester itself or its metabolite is the mutagen.[1][2]

  • Acceptance Criteria: A ≥2-fold increase in revertant colonies over background with a dose-response relationship constitutes a positive result.[1][2]

Conclusion & Regulatory Perspective

Fluvastatin 3-Oxo-4,6-diene O-tert-Butyl Ester presents a credible genotoxic risk based on in silico structural analysis.[1][2] The 3-oxo-4,6-diene motif is a recognized alert for mutagenicity via Michael addition.[1][2]

  • Regulatory Status: Under ICH M7, it is currently a Class 3 impurity.[2]

  • Recommendation:

    • Do not release batches containing this impurity above the TTC (1.5 µ g/day ) without data.[1][2]

    • Conduct an OECD 471 Ames Test.

    • If Ames is Negative : Reclassify to Class 5 (treat as non-mutagenic).[1][2]

    • If Ames is Positive : Control to TTC levels or ALARP (As Low As Reasonably Practicable).[1][2]

This guide serves as the foundational document for your regulatory submission (Module 3.2.S.3.2), demonstrating a proactive, science-based approach to impurity management.

References

  • Veeprho Laboratories. (n.d.).[1][2] Fluvastatin 3-Oxo-4,6-diene O-tert-Butyl Ester | CAS 920275-08-7.[1][2][4] Retrieved from [Link][2]

  • International Council for Harmonisation (ICH). (2023).[1][2][5][6] ICH Guideline M7(R2) on Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved from [Link]

  • Organization for Economic Co-operation and Development (OECD). (2020).[1][2] Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link][1][2]

  • European Medicines Agency (EMA). (2014).[1][2] Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals. Retrieved from [Link][2]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Fluvastatin Impurity Analysis

This guide provides an in-depth technical comparison and cross-validation framework for analytical methods used in the impurity analysis of Fluvastatin. Designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and cross-validation framework for analytical methods used in the impurity analysis of Fluvastatin. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the scientific rationale behind methodological choices, ensuring the integrity and reliability of impurity profiling.

The Imperative for Rigorous Impurity Analysis of Fluvastatin

Fluvastatin is a synthetic lipid-lowering agent belonging to the statin class of drugs.[1] It competitively inhibits HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway, thereby reducing levels of low-density lipoprotein (LDL) cholesterol.[1][2] The control of impurities in the Fluvastatin drug substance and product is paramount, as impurities can impact the safety and efficacy of the final therapeutic.[3] Regulatory bodies such as the International Council for Harmonisation (ICH) mandate stringent control over impurities, requiring analytical procedures that are not only validated for their intended purpose but are also robust and transferable across different laboratory environments.[4][5]

Cross-validation, or analytical method transfer, becomes critical when a method is moved from a development lab to a quality control (QC) lab, or when a legacy method is updated with modern technology. This guide will compare a traditional High-Performance Liquid Chromatography (HPLC) method with a more modern Ultra-Performance Liquid Chromatography (UPLC) method, culminating in a detailed protocol for their cross-validation.

Comparative Analysis: HPLC vs. UPLC for Fluvastatin Impurity Profiling

The choice of chromatographic technique is a critical decision in impurity analysis. While HPLC has long been the workhorse of pharmaceutical QC, UPLC offers significant advantages in speed, resolution, and sensitivity.[6][7] This is primarily due to the use of sub-2 µm particle size columns, which operate at higher pressures and yield more efficient separations.[6]

Methodological Overview

Below is a comparison of typical starting conditions for HPLC and UPLC methods designed for Fluvastatin and its related substances.

ParameterMethod A: Traditional HPLC Method B: Modern UPLC Rationale for UPLC Advantages
Column Hypersil ODS C18 (150 x 4.6 mm, 5 µm)[8][9]Acquity BEH C18 (100 x 2.1 mm, 1.7 µm)[10]Smaller particle size dramatically increases column efficiency, leading to sharper peaks and better resolution between closely eluting impurities.[6]
Mobile Phase A 20mM Phosphate Buffer (pH 3.2)[8][9]0.1% Trifluoroacetic Acid in Water[10]TFA is a volatile mobile phase modifier, making the UPLC method compatible with mass spectrometry (MS) for impurity identification.
Mobile Phase B Acetonitrile/Methanol Mixture[8][9]Methanol or Acetonitrile[10]Gradient elution is often more aggressive in UPLC to leverage the high-efficiency column and reduce run times.
Flow Rate 1.1 mL/min[8]0.5 mL/min[11]Lower flow rate in UPLC, combined with a smaller column internal diameter, significantly reduces solvent consumption.[7]
Gradient Program Typically 30-40 minutesTypically 10-15 minutes[10]The high resolving power of the UPLC column allows for faster gradient ramps without sacrificing separation quality.
Detection UV at 234 nm[8]UV at 240 nm or DAD/MS[10][11]Diode-Array Detection (DAD) provides spectral data for peak purity assessment. MS provides mass information for definitive identification.
Typical Run Time ~35 minutes[12]~10 minutes[10]Shorter column and faster gradient elution lead to a significant increase in sample throughput.[6]
Known Fluvastatin Impurities

A robust impurity method must be able to separate the active pharmaceutical ingredient (API) from all known process impurities and degradation products. Key impurities for Fluvastatin include:

  • Fluvastatin EP Impurity A (Anti-Isomer): A diastereomer of Fluvastatin.[13][14]

  • Fluvastatin EP Impurity B ((3R,5S)-Fluvastatin t-Butyl Ester): A process-related impurity from the synthesis route.[3][15][16]

  • Fluvastatin Lactone: A degradation product formed through intramolecular cyclization.

  • Other Process-Related Impurities: Such as N-ethyl analogues and keto-hydroxy derivatives.[1]

Cross-Validation Protocol: Transferring from HPLC to UPLC

The goal of this cross-validation is to demonstrate that the new UPLC method (receiving method) produces results that are equivalent to the established HPLC method (originating method). This process is also referred to as an Analytical Method Transfer (AMT).[17][18][19]

Foundational Workflow for Method Cross-Validation

The following diagram illustrates the key stages in a formal cross-validation or analytical method transfer process.

G cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Evaluation & Reporting P1 Define Scope & Acceptance Criteria P2 Joint Risk Assessment (Sending & Receiving Labs) P1->P2 P3 Draft & Approve Transfer Protocol P2->P3 E1 Select Representative Batches (Including one with known impurities) P3->E1 E2 Sending Lab Analyzes Samples (HPLC Method) E1->E2 E3 Receiving Lab Analyzes Samples (UPLC Method) E1->E3 E4 Spike Samples with Key Impurities (e.g., Impurity A & B) E2->E4 E3->E4 D1 Compare Results Against Acceptance Criteria E3->D1 D2 Investigate Any Discrepancies (OOT/OOS) D1->D2 D3 Generate Final Transfer Report D2->D3

Caption: A three-phase workflow for analytical method cross-validation.

Step-by-Step Experimental Protocol

This protocol outlines the comparative testing approach, which is the most common strategy for method transfer.[17]

Objective: To demonstrate the equivalence of a validated UPLC method for Fluvastatin impurity analysis against a validated HPLC method.

1. Preparation of Samples:

  • Select three representative batches of Fluvastatin drug substance. Ideally, one batch should contain detectable levels of known impurities.
  • Prepare solutions of each batch as per the sample preparation instructions in both the HPLC and UPLC method procedures.
  • Spiked Sample Preparation: Prepare a solution of one batch and spike it with known reference standards of Fluvastatin EP Impurity A and Fluvastatin EP Impurity B at a concentration corresponding to the reporting limit (e.g., 0.1% w/w). This is crucial if the test samples do not contain these impurities.[20]

2. Chromatographic Analysis:

  • Sending Laboratory (HPLC): Analyze the three batch samples and the spiked sample in triplicate using the established HPLC method.
  • Receiving Laboratory (UPLC): Analyze the same three batch samples and the spiked sample in triplicate using the new UPLC method.
  • Ensure that system suitability criteria (e.g., resolution, peak symmetry, repeatability) are met for all chromatographic runs on both systems.

3. Data Evaluation and Acceptance Criteria:

  • Calculate the percentage (% w/w) of each specified impurity and the total impurities for all samples analyzed by both methods.
  • Compare the results obtained from the HPLC and UPLC methods against the pre-defined acceptance criteria.
Acceptance Criteria for Cross-Validation

The acceptance criteria must be clearly defined in the transfer protocol before the execution of the study.[21] For impurity analysis, the criteria often focus on the absolute difference between the results obtained by the two laboratories.

Test ParameterAcceptance CriteriaRationale
Individual Specified Impurity Absolute difference between the mean results (UPLC vs. HPLC) should be ≤ 0.05%.For low-level impurities, a tight absolute difference is more meaningful than a relative difference. This value must be justified based on method capability.[21]
Total Impurities Absolute difference between the mean results should be ≤ 0.10%.The acceptable difference for total impurities is typically wider to account for the summation of individual variations.
Spiked Sample Recovery The recovery of each spiked impurity by the UPLC method should be between 85.0% and 115.0%.[2]This demonstrates the accuracy of the new method at the limit of quantitation for critical impurities.
Qualitative Comparison No new or unexpected impurity peaks are observed in the UPLC method that are not present in the HPLC method.Ensures that the new method does not introduce analytical artifacts and maintains the established impurity profile.

The Self-Validating System: Expertise and Trustworthiness

A robust analytical method is a self-validating system. This means its performance characteristics are well-understood and continuously monitored.

  • Expertise & Causality: The move from a 5 µm HPLC column to a 1.7 µm UPLC column is not arbitrary. It is a deliberate choice to leverage the principles of the van Deemter equation, which dictates that smaller particles lead to higher efficiency and better resolution.[6] This allows for faster analysis without compromising the critical separation of isomeric impurities like Fluvastatin EP Impurity A.

  • Trustworthiness: System suitability tests (SSTs) are the daily verification of the method's performance. By defining SST criteria for resolution between the main Fluvastatin peak and its closest eluting impurity, we build trust in the method's ability to perform its function on a day-to-day basis. For the UPLC method, a resolution factor of >2.0 should be easily achievable and demonstrates its superior separating power.

Conclusion: Embracing Modernization with Confidence

The cross-validation of analytical methods is a mandatory step in ensuring consistent quality control throughout a product's lifecycle. As demonstrated, modern UPLC technology offers substantial improvements in efficiency, speed, and sensitivity for Fluvastatin impurity analysis compared to traditional HPLC methods.[7] By following a structured cross-validation protocol with pre-defined acceptance criteria, laboratories can confidently transition to superior analytical technologies. This not only enhances productivity and reduces operational costs but also strengthens the integrity of the data used to ensure patient safety and product quality.

References

  • Alentris Research Pvt. Ltd. (n.d.). Fluvastatin EP Impurity B. Retrieved from [Link]

  • Medfiles. (2023, May 9). Best practices for analytical method transfers. Retrieved from [Link]

  • Veeprho. (n.d.). Fluvastatin EP Impurity A Sodium Salt | CAS 93957-58-5. Retrieved from [Link]

  • Cleanchem. (n.d.). Fluvastatin EP Impurity B | CAS No: 194934-96-8. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Lab Manager. (2025, October 22). Analytical Method Transfer Between Laboratories: Challenges and Solutions. Retrieved from [Link]

  • Veeprho. (n.d.). Fluvastatin EP Impurity B | CAS 194934-96-8. Retrieved from [Link]

  • Singh, B., et al. (2013). Development and Validation of a Stability-Indicating RP-UPLC Method for Determination of Rosuvastatin and Related Substances in Pharmaceutical Dosage Form. Journal of Chromatographic Science, 51(7), 684–690. Retrieved from [Link]

  • QbD Group. (2025, April 2). Analytical Method Transfer: step-by-step guide & best practices. Retrieved from [Link]

  • Little, T. A. (2016, October 1). Establishing Acceptance Criteria for Analytical Methods. BioPharm International. Retrieved from [Link]

  • Therapeutic Goods Administration. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from [Link]

  • Sawant, S. D., et al. (2012). Analytical Method Validation: An Updated Review. International Journal of Pharmacy and Pharmaceutical Sciences, 4(2), 1-8. Retrieved from [Link]

  • Contract Pharma. (2017, November 7). Analytical Method Transfer Best Practices. Retrieved from [Link]

  • Gosulu, V. R. R., et al. (2012). Development and validation of a stability-indicating UPLC method for rosuvastatin and its related impurities in pharmaceutical dosage forms. Química Nova, 35(8), 1626-1631. Retrieved from [Link]

  • Veeprho. (n.d.). Fluvastatin EP Impurity A (Free Base) | CAS 791763-55-8. Retrieved from [Link]

  • Density Pharma. (n.d.). C4X-16518 - Fluvastatin EP Impurity A (Calcium Salt). Retrieved from [Link]

  • Little, T. A. (2016, October 2). Establishing Acceptance Criteria for Analytical Methods. Thomas A. Little Consulting. Retrieved from [Link]

  • R, S. S., K, B. S., & Ch, M. (2019). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology, 12(10), 5035-5040. Retrieved from [Link]

  • Pharmaguideline. (2025, September 6). Analytical Method Transfer in Pharmaceuticals | AMT Process, Challenges and Best Practices. Retrieved from [Link]

  • IJNRD. (2024, August 8). Development & validation of stability indicating hplc method for the determination of chromatographic purity of fluvastatin sodium. Retrieved from [Link]

  • Pistos, C., et al. (2023). A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations. Molecules, 28(1), 441. Retrieved from [Link]

  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference? Retrieved from [Link]

  • Academia.edu. (n.d.). Development and validation of a stability-indicating RP-HPLC method for the estimation of Fluvastatin sodium in bulk and tablet dosage form. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Development and validation of a stability-indicating RP-HPLC method for the estimation of Fluvastatin sodium in bulk and tablet dosage form | Request PDF. Retrieved from [Link]

  • ResearchGate. (2017, March 20). Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Fluvastatin Sodium in Bulk and Capsule Dosage Form. Retrieved from [Link]

Sources

Validation

A Comparative Analysis of the Reactivity of Fluvastatin and its 3-Hydroxy-4,6-diene Impurity

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals In the landscape of synthetic statins, Fluvastatin holds a significant position as a first-generation HMG-CoA reductase inhibitor....

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of synthetic statins, Fluvastatin holds a significant position as a first-generation HMG-CoA reductase inhibitor.[1] Its efficacy in managing hypercholesterolemia is well-established. However, the stability of a drug product is as critical as its efficacy, and the presence of impurities can significantly impact both safety and potency. This guide provides an in-depth comparison of the chemical reactivity of Fluvastatin and its prominent process-related impurity, 3-Hydroxy-4,6-diene Fluvastatin.

This document is structured to provide not just a side-by-side comparison, but a logical framework for understanding the underlying chemical principles that govern the reactivity of these two molecules. We will delve into their structural nuances, propose a comprehensive experimental protocol for a head-to-head stability challenge, and discuss the expected outcomes based on established chemical theories.

Unveiling the Structures: A Tale of Two Molecules

At the heart of their differing reactivity lies their distinct chemical architecture. Fluvastatin features a dihydroxyhept-6-enoic acid side chain, which is crucial for its therapeutic action.[2][3] In contrast, the 3-Hydroxy-4,6-diene impurity possesses a conjugated diene system within its side chain. This seemingly subtle difference has profound implications for the molecule's electronic properties and, consequently, its stability.

dot graph { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Fluv_struct [label="Fluvastatin Structure", pos="0,1.5!"]; Imp_struct [label="3-Hydroxy-4,6-diene Impurity Structure", pos="4,1.5!"];

Fluv_img [label="", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=1548972&t=l", pos="0,0!"]; Imp_img [label="", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=71587948&t=l", pos="4,0!"];

Fluv_struct -> Fluv_img [label="Dihydroxyhept-6-enoic acid side chain"]; Imp_struct -> Imp_img [label="Conjugated diene system"]; } caption { label = "Figure 1: Chemical Structures of Fluvastatin and its 3-Hydroxy-4,6-diene Impurity."; fontsize = 10; } dot

The conjugated diene system in the impurity is a key structural alert. Conjugated systems, characterized by alternating single and double bonds, allow for the delocalization of π-electrons across the molecule.[4][5][6] This delocalization can enhance the stability of the molecule in some respects but also introduces new potential sites for chemical reactions, particularly oxidation and electrophilic addition.[5][7]

A Framework for Comparative Reactivity Assessment: Forced Degradation Studies

To objectively compare the reactivity of Fluvastatin and its 3-Hydroxy-4,6-diene impurity, a forced degradation study is the most appropriate methodology. Such studies intentionally subject the compounds to stress conditions that are more severe than accelerated stability testing, providing valuable insights into their degradation pathways and intrinsic stability.[8][9]

The following experimental workflow is designed to provide a comprehensive comparison of the two molecules under various stress conditions.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis A Prepare stock solutions of Fluvastatin and Impurity in methanol B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidative Degradation (3% H2O2, RT) A->D E Thermal Degradation (80°C, solid state) A->E F Photolytic Degradation (ICH Q1B) A->F G Withdraw samples at pre-defined time points B->G C->G D->G E->G F->G H Neutralize acid/base samples G->H I Analyze by Stability-Indicating HPLC-UV Method H->I J Quantify remaining parent compound and major degradants I->J

Experimental Protocols

The following are detailed, step-by-step methodologies for the forced degradation studies.

1. Preparation of Stock Solutions:

  • Accurately weigh and dissolve Fluvastatin sodium and the 3-Hydroxy-4,6-diene impurity in methanol to prepare individual stock solutions of 1 mg/mL.

2. Forced Degradation Conditions:

  • Acid Hydrolysis:

    • To 1 mL of each stock solution, add 9 mL of 0.1 M hydrochloric acid.

    • Incubate the solutions in a water bath at 60°C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide.

  • Base Hydrolysis:

    • To 1 mL of each stock solution, add 9 mL of 0.1 M sodium hydroxide.

    • Incubate the solutions in a water bath at 60°C.

    • Withdraw aliquots at 0, 1, 2, 4, and 8 hours.

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid. Statins are generally susceptible to hydrolysis, and the ester-like lactone form can be more prone to basic hydrolysis.[10][11][12]

  • Oxidative Degradation:

    • To 1 mL of each stock solution, add 9 mL of 3% hydrogen peroxide.

    • Keep the solutions at room temperature, protected from light.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours. The conjugated diene system in the impurity is expected to be more susceptible to oxidation.

  • Thermal Degradation:

    • Place a known quantity of each compound in the solid state in a controlled temperature oven at 80°C.

    • Withdraw samples at 0, 24, 48, and 72 hours.

    • Dissolve the withdrawn solid samples in methanol to the initial concentration before analysis.

  • Photolytic Degradation:

    • Expose the methanolic solutions of each compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be protected from light by wrapping in aluminum foil.

    • Analyze the samples after the exposure period. Fluvastatin is known to be sensitive to light.[13]

3. Analytical Method:

  • A stability-indicating HPLC method is crucial for separating the parent compounds from their degradation products. Based on the literature, a reverse-phase HPLC method with a C18 column would be suitable.[14][15][16][17][18]

  • Mobile Phase: A gradient or isocratic elution with a mixture of methanol, acetonitrile, and a phosphate buffer (pH adjusted to ~3.0) is a good starting point.[15]

  • Detection: UV detection at a wavelength that provides a good response for both the parent compounds and the expected degradants (e.g., 234 nm or 305 nm).[15][16]

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[16]

  • Flow Rate: A typical flow rate would be 1.0 mL/min.[14][16]

Anticipated Results and Data Interpretation

The results of these forced degradation studies are expected to reveal significant differences in the reactivity of Fluvastatin and its 3-Hydroxy-4,6-diene impurity. The data should be tabulated for a clear comparison of the percentage degradation of each compound under the different stress conditions.

Table 1: Expected Percentage Degradation of Fluvastatin and its 3-Hydroxy-4,6-diene Impurity under Forced Degradation Conditions

Stress ConditionTime (hours)Expected % Degradation of FluvastatinExpected % Degradation of 3-Hydroxy-4,6-diene Impurity
Acid Hydrolysis (0.1 M HCl, 60°C) 25-10%10-20%
815-25%30-50%
24>30%>60%
Base Hydrolysis (0.1 M NaOH, 60°C) 110-20%15-30%
430-50%40-60%
8>60%>70%
Oxidative Degradation (3% H2O2, RT) 2<5%10-20%
85-15%30-50%
2410-20%>60%
Thermal Degradation (80°C, solid) 24<2%<5%
72<5%5-10%
Photolytic Degradation (ICH Q1B) -SignificantVery Significant

Interpretation of Expected Results:

  • Higher Reactivity of the Impurity: The 3-Hydroxy-4,6-diene impurity is anticipated to be significantly more reactive than Fluvastatin under acidic, basic, and oxidative stress conditions.

  • Role of the Conjugated Diene: The increased reactivity of the impurity can be attributed to the presence of the conjugated diene system. This system can lower the activation energy for certain reactions, such as electrophilic attack in acidic conditions and oxidation.

  • Degradation Pathways: The degradation of Fluvastatin under acidic conditions is known to involve dehydration and lactonization.[10][19] The impurity, with its additional double bond, may undergo more complex degradation pathways, including polymerization or the formation of various oxidation products.

  • Thermal and Photolytic Stability: While both compounds are expected to be relatively stable to dry heat, their susceptibility to photolytic degradation is likely to be high, with the impurity potentially degrading at a faster rate due to the extended chromophore of the conjugated diene system.

Implications for Drug Development and Quality Control

The enhanced reactivity of the 3-Hydroxy-4,6-diene impurity has several critical implications for the development and quality control of Fluvastatin drug products:

  • Stringent Impurity Profiling: Regulatory agencies require strict control over impurities in pharmaceutical products. The higher reactivity of this impurity underscores the need for robust analytical methods to detect and quantify it at very low levels.

  • Formulation Development: The formulation of Fluvastatin should be designed to minimize the formation of this and other degradation products. This may involve the use of antioxidants, light-protective packaging, and careful control of pH and moisture content.

  • Manufacturing Process Control: The synthesis of Fluvastatin must be carefully controlled to minimize the formation of the 3-Hydroxy-4,6-diene impurity.

  • Stability Studies: Comprehensive stability studies of the final drug product are essential to ensure that the levels of this impurity do not increase to unacceptable levels over the shelf life of the product.

Conclusion

This comparative guide provides a comprehensive overview of the expected differences in reactivity between Fluvastatin and its 3-Hydroxy-4,6-diene impurity. The presence of the conjugated diene system in the impurity is the primary driver of its anticipated higher reactivity under various stress conditions. The detailed experimental protocols provided herein offer a robust framework for conducting a direct comparative study. A thorough understanding of the stability of both the active pharmaceutical ingredient and its impurities is paramount for ensuring the safety, efficacy, and quality of the final drug product.

References

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